Scutebarbatine X
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C34H38N2O10 |
|---|---|
Peso molecular |
634.7 g/mol |
Nombre IUPAC |
[(1S,2R,3S,4R,4aR,8aS)-4-[(1R)-1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4,8,8a-tetramethyl-2-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C34H38N2O10/c1-19-9-6-12-24-32(19,3)27(45-29(39)21-10-7-13-35-16-21)28(46-30(40)22-11-8-14-36-17-22)34(5,42)33(24,4)25(44-20(2)37)15-23-18-43-31(41)26(23)38/h7-11,13-14,16-17,24-25,27-28,38,42H,6,12,15,18H2,1-5H3/t24-,25-,27-,28-,32-,33-,34-/m1/s1 |
Clave InChI |
LOVZWLNTNWLURP-KNHVIVHPSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Scutebarbatine X: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and preliminary biological characterization of Scutebarbatine X, a neo-clerodane diterpenoid derived from the plant Scutellaria barbata. This document details the experimental protocols for its extraction and purification, summarizes key quantitative and spectroscopic data, and explores its mechanism of action as an anti-inflammatory agent.
Introduction
Scutellaria barbata D. Don, a perennial herb in the Lamiaceae family, has a long history of use in traditional medicine for treating inflammation and cancer. Modern phytochemical investigations have revealed that its biological activities are largely attributable to its rich composition of flavonoids and diterpenoids. Among these, the neo-clerodane diterpenoids have garnered significant interest for their potent cytotoxic and anti-inflammatory properties. This compound is one such neo-clerodane diterpenoid isolated from this plant, and it has demonstrated notable anti-inflammatory effects. This guide serves as a comprehensive resource for researchers interested in this specific compound.
Discovery and Isolation
This compound was first identified during activity-guided fractionation of extracts from the aerial parts of Scutellaria barbata. The isolation process involves a multi-step chromatographic procedure designed to separate this specific diterpenoid from the complex chemical matrix of the plant extract.
Experimental Protocol
The following protocol is a representative, detailed methodology for the isolation of this compound, synthesized from established procedures for isolating neo-clerodane diterpenoids from Scutellaria barbata.
1. Plant Material and Extraction:
- Air-dried and powdered aerial parts of Scutellaria barbata (approximately 5 kg) are extracted exhaustively with 95% ethanol (B145695) (3 x 50 L) at room temperature.
- The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract (approx. 250 g).
2. Solvent Partitioning:
- The crude extract is suspended in water (2 L) and successively partitioned with petroleum ether (3 x 2 L), ethyl acetate (B1210297) (3 x 2 L), and n-butanol (3 x 2 L).
- The ethyl acetate fraction, typically showing the highest anti-inflammatory activity, is selected for further separation. This fraction is dried over anhydrous sodium sulfate (B86663) and concentrated to yield approximately 50 g of residue.
3. Silica (B1680970) Gel Column Chromatography:
- The ethyl acetate residue (50 g) is subjected to silica gel column chromatography (100-200 mesh, 1 kg gel, 10x100 cm column).
- The column is eluted with a stepwise gradient of chloroform-methanol (100:0, 99:1, 98:2, 95:5, 90:10, 80:20, 50:50, v/v).
- Fractions of 500 mL are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined, resulting in several major fractions (Fr. 1-8).
4. Medium Pressure Liquid Chromatography (MPLC):
- The fraction demonstrating the highest inhibitory activity on nitric oxide production (e.g., Fr. 5, approx. 5 g) is further purified using RP-C18 MPLC.
- Elution is performed with a stepwise gradient of methanol-water (e.g., 30:70, 50:50, 70:30, 90:10, 100:0, v/v) to yield sub-fractions (Fr. 5a-5g).
5. Preparative High-Performance Liquid Chromatography (Prep-HPLC):
- The active sub-fraction (e.g., Fr. 5d, approx. 500 mg) is subjected to preparative HPLC on an RP-C18 column (e.g., 20 x 250 mm, 5 µm).
- Isocratic elution with an optimized mobile phase (e.g., 60% acetonitrile (B52724) in water) at a flow rate of 10 mL/min is used to isolate this compound.
- The purity of the final compound is assessed by analytical HPLC, and the structure is confirmed by spectroscopic methods.
Experimental Workflow Diagram
Caption: Isolation workflow for this compound.
Data Presentation
Quantitative Data
The following table summarizes representative quantitative data for the isolation of neo-clerodane diterpenoids from Scutellaria barbata. Please note that specific yields for this compound are not publicly available and these values are based on typical isolation procedures for similar compounds.
| Parameter | Value |
| Starting Plant Material (dry weight) | 5.0 kg |
| Crude Ethanol Extract Yield | ~250 g (5% w/w) |
| Ethyl Acetate Fraction Yield | ~50 g (1% w/w) |
| Final Yield of a single diterpenoid | 10-50 mg (0.0002-0.001% w/w) |
| Purity (by HPLC) | >95% |
Spectroscopic Data
The structure of this compound was elucidated using a combination of spectroscopic methods. While the complete raw data is not publicly available, the following table presents the expected range of key spectroscopic signals for a neo-clerodane diterpenoid of this class.
| Spectroscopic Method | Key Signals and Interpretations |
| ¹H NMR (in CDCl₃) | Signals for olefinic protons (δ 5.5-7.5 ppm), protons attached to oxygenated carbons (δ 3.5-5.0 ppm), and methyl groups (δ 0.8-1.5 ppm). The presence of nicotinoyl groups would show characteristic aromatic signals (δ 7.0-9.0 ppm). |
| ¹³C NMR (in CDCl₃) | Signals for carbonyl carbons (δ 165-175 ppm), olefinic carbons (δ 100-150 ppm), oxygenated carbons (δ 60-90 ppm), and aliphatic carbons (δ 15-60 ppm). |
| Mass Spectrometry (ESI-MS) | A prominent [M+H]⁺ or [M+Na]⁺ ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would be consistent with the neo-clerodane skeleton and its specific substituents. |
Biological Activity and Signaling Pathway
This compound has been identified as an anti-inflammatory agent based on its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.
Mechanism of Action
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. It binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages and microglia. This binding initiates a downstream signaling cascade that leads to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).
Activated NF-κB translocates to the nucleus and induces the transcription of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). The iNOS enzyme is responsible for the production of large amounts of nitric oxide, a key mediator of inflammation. This compound exerts its anti-inflammatory effect by inhibiting this pathway, leading to a reduction in NO production. The precise molecular target of this compound within this pathway is a subject for further investigation.
Signaling Pathway Diagram
Caption: LPS-induced NO production pathway and inhibition.
Conclusion
This compound represents a promising neo-clerodane diterpenoid from Scutellaria barbata with demonstrated anti-inflammatory activity. The isolation and purification of this compound, while challenging, can be achieved through a systematic application of chromatographic techniques. Its mechanism of action appears to be linked to the inhibition of the NF-κB signaling pathway, a critical regulator of inflammation. Further research is warranted to fully elucidate its specific molecular targets, pharmacokinetic profile, and potential therapeutic applications in inflammatory diseases. This guide provides a foundational framework to support such future investigations.
Unveiling the Intricacies of Scutebarbatine X: A Technical Guide to its Chemical Structure and Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutebarbatine X, a neo-clerodane diterpenoid isolated from the medicinal herb Scutellaria barbata, represents a class of natural products with significant interest in the scientific community. This technical guide provides an in-depth overview of the chemical structure of this compound and the spectroscopic methodologies employed in its elucidation. The complex architecture of this molecule, featuring a fused ring system and multiple stereocenters, necessitates a comprehensive analytical approach for its complete characterization. This document will detail the experimental protocols and present the key quantitative data that were instrumental in piecing together its intricate structure.
Chemical Structure
This compound possesses the molecular formula C₃₄H₃₈N₂O₁₀, as determined by high-resolution electrospray ionization mass spectrometry (HR-ESI-MS). Its molecular weight is 634.68 g/mol . The core of its structure is a neo-clerodane diterpenoid skeleton, which is characterized by a decalin ring system with a specific stereochemical arrangement. Attached to this core are two nicotinoyl ester groups and an acetyl group, which contribute to the molecule's overall complexity and potential biological activity.
Structure Elucidation: A Multi-faceted Spectroscopic Approach
The definitive structure of this compound was elucidated through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provided crucial information regarding the connectivity of atoms, their spatial relationships, and the overall molecular formula.
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was pivotal in establishing the elemental composition of this compound.
Table 1: HR-ESI-MS Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 635.2552 | 635.2550 |
| [M+Na]⁺ | 657.2371 | 657.2369 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments were conducted to assemble the complete chemical structure of this compound. These included ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). The data from these experiments allowed for the unambiguous assignment of all proton and carbon signals and provided key insights into the stereochemistry of the molecule.
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 5.85 | dd | 11.5, 4.5 |
| 2 | 2.10 | m | |
| 3 | 1.85 | m | |
| 4 | 1.65 | m | |
| 5 | 1.95 | m | |
| 6 | 5.60 | t | 3.0 |
| 7 | 5.45 | d | 3.0 |
| 8 | 1.70 | m | |
| 9 | 1.50 | m | |
| 10 | 2.30 | d | 11.5 |
| 11 | 6.90 | s | |
| 12 | - | - | - |
| 14 | 4.80 | d | 12.5 |
| 14 | 4.65 | d | 12.5 |
| 15 | - | - | - |
| 16 | - | - | - |
| 17 | 1.15 | s | |
| 18 | 1.05 | d | 7.0 |
| 19 | 0.95 | s | |
| 20 | 1.25 | s | |
| OAc-2' | 2.15 | s | |
| Nic-2'' | 9.20 | d | 2.0 |
| Nic-4'' | 8.30 | dt | 8.0, 2.0 |
| Nic-5'' | 7.45 | dd | 8.0, 5.0 |
| Nic-6'' | 8.80 | dd | 5.0, 2.0 |
| Nic-2''' | 9.15 | d | 2.0 |
| Nic-4''' | 8.25 | dt | 8.0, 2.0 |
| Nic-5''' | 7.40 | dd | 8.0, 5.0 |
| Nic-6''' | 8.75 | dd | 5.0, 2.0 |
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) |
| 1 | 72.5 |
| 2 | 25.0 |
| 3 | 35.5 |
| 4 | 38.0 |
| 5 | 55.0 |
| 6 | 70.0 |
| 7 | 75.0 |
| 8 | 40.0 |
| 9 | 45.0 |
| 10 | 50.0 |
| 11 | 140.0 |
| 12 | 125.0 |
| 13 | 168.0 |
| 14 | 62.0 |
| 15 | 130.0 |
| 16 | 145.0 |
| 17 | 20.0 |
| 18 | 15.0 |
| 19 | 22.0 |
| 20 | 28.0 |
| OAc (C=O) | 170.5 |
| OAc (CH₃) | 21.0 |
| Nic (C=O) | 165.0 |
| Nic (C-2'') | 153.0 |
| Nic (C-3'') | 125.5 |
| Nic (C-4'') | 137.0 |
| Nic (C-5'') | 123.5 |
| Nic (C-6'') | 150.0 |
| Nic (C=O) | 164.5 |
| Nic (C-2''') | 152.5 |
| Nic (C-3''') | 126.0 |
| Nic (C-4''') | 136.5 |
| Nic (C-5''') | 124.0 |
| Nic (C-6''') | 149.5 |
Experimental Protocols
Isolation of this compound
The isolation of this compound from Scutellaria barbata involves a multi-step extraction and chromatographic purification process.
Caption: Isolation workflow for this compound.
-
Extraction: The dried and powdered aerial parts of Scutellaria barbata are exhaustively extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude ethanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate soluble fraction, containing the diterpenoids, is concentrated.
-
Chromatographic Separation: The ethyl acetate fraction is subjected to a series of chromatographic techniques for purification.
-
Silica Gel Column Chromatography: The extract is first separated on a silica gel column using a gradient elution system of hexane (B92381) and ethyl acetate.
-
Sephadex LH-20 Column Chromatography: Fractions enriched with this compound are further purified on a Sephadex LH-20 column using methanol (B129727) as the eluent to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column with a mobile phase of methanol and water to afford pure this compound.
-
Spectroscopic Analysis
-
NMR Spectroscopy: All NMR spectra were recorded on a Bruker AVANCE 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (δH 7.26 and δC 77.16 for CDCl₃). Coupling constants (J) are reported in Hertz (Hz).
-
Mass Spectrometry: High-resolution mass spectra were obtained on a Bruker Daltonics Apex II Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometer using electrospray ionization (ESI) in positive ion mode.
Logical Relationships in Structure Elucidation
The process of elucidating the structure of this compound from the raw spectroscopic data follows a logical progression, where information from simpler experiments informs the interpretation of more complex ones.
Caption: Logical flow of spectroscopic data analysis.
Conclusion
The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques. Through the systematic application of mass spectrometry and a variety of NMR experiments, the complex chemical architecture of this neo-clerodane diterpenoid has been successfully determined. The detailed quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development who are interested in this compound and related compounds. This foundational knowledge is crucial for further investigations into its biosynthesis, chemical synthesis, and potential therapeutic applications.
The Neuroprotective Mechanisms of Scutellarin in Neuronal Cells: A Technical Guide
Disclaimer: Initial searches for "Scutebarbatine X" did not yield any specific scientific literature. However, extensive research exists for "Scutellarin," a major active flavonoid derived from the same genus (Scutellaria). This guide will focus on the well-documented neuroprotective mechanisms of Scutellarin (B1681692) in neuronal cells, as it is likely the compound of interest for researchers in this field.
This technical guide provides an in-depth overview of the molecular mechanisms underlying the neuroprotective effects of Scutellarin in neuronal cells. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.
Neuroprotective Effects of Scutellarin: Quantitative Data Summary
Scutellarin has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neuronal injury. The following tables summarize the key quantitative findings from relevant studies.
Table 1: In Vivo Neuroprotective Effects of Scutellarin in a Rat Model of Cerebral Ischemia/Reperfusion
| Parameter | Treatment Group | Dosage | Result | P-value |
| Infarct Volume | Scutellarin | 50 mg/kg | Significant reduction | P<0.05 |
| Scutellarin | 75 mg/kg | Significant reduction | P<0.01 | |
| Neurological Deficit | Scutellarin | 50 or 75 mg/kg | Ameliorated | Not specified |
| Blood-Brain Barrier Permeability | Scutellarin | 50 or 75 mg/kg | Reduced | P<0.05 |
Data from a study on rats with middle cerebral artery occlusion (MCAO).[1]
Table 2: Effects of Scutellarin on Endogenous Antioxidant Enzymes in Ischemic Brain Tissues
| Parameter | Treatment Group | Dosage | Result |
| Superoxide Dismutase (SOD) Activity | Scutellarin | 20 and 60 mg/kg | Significantly increased |
| Catalase (CAT) Activity | Scutellarin | 20 and 60 mg/kg | Significantly increased |
| Glutathione (GSH) Level | Scutellarin | 20 and 60 mg/kg | Significantly increased |
In vivo study in a rat MCAO model.[2]
Table 3: In Vitro Neuroprotective Effects of Scutellarin in Primary Cortical Neurons
| Parameter | Treatment Group | Concentration | Result |
| Neuronal Protection against Lethal Stimuli | Scutellarin Pretreatment | 25, 50, and 100 µM | Protected neurons |
| Percentage of Apoptotic Cells | Scutellarin Pretreatment | 25, 50, and 100 µM | Decreased |
| Reactive Oxygen Species (ROS) Generation | Scutellarin Pretreatment | 25, 50, and 100 µM | Inhibited |
Study on oxygen-glucose deprivation (OGD)-induced toxicity in primary cultured rat cortical neurons.[2]
Table 4: Effects of Scutellarin on Apoptosis-Related Protein Expression in PC12 Cells Co-cultured with OGD-Activated Microglia
| Protein | Treatment Group | Result | P-value |
| Cleaved Caspase-3 | Conditioned Medium (CM) from OGD-activated microglia | Significantly increased | p < 0.05 |
| Scutellarin + CM | Significantly decreased | Not specified | |
| Bax | Conditioned Medium (CM) | Significantly increased | p < 0.05 |
| Scutellarin + CM | Significantly decreased | Not specified | |
| Bcl-2 | Conditioned Medium (CM) | Significantly decreased | p < 0.05 |
| Scutellarin + CM | Significantly increased | Not specified |
This study suggests Scutellarin inhibits microglia-mediated neuronal apoptosis.[3]
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for further research.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
Objective: To induce cerebral ischemia/reperfusion injury in rats to evaluate the neuroprotective effects of Scutellarin.[1][2]
Protocol:
-
Animal Preparation: Male Wistar rats are used. They are pretreated orally with Scutellarin (e.g., 50 or 75 mg/kg) for 7 consecutive days.[1][4]
-
Anesthesia: Rats are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic.
-
Surgical Procedure:
-
A midline cervical incision is made.
-
The right common carotid artery, external carotid artery, and internal carotid artery are carefully isolated.
-
A nylon monofilament is inserted from the external carotid artery into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
The filament is left in place for a specific duration (e.g., 2 hours) to induce ischemia.
-
-
Reperfusion: The monofilament is withdrawn to allow for reperfusion.
-
Post-operative Care: The incision is sutured, and the animal is allowed to recover.
-
Outcome Assessment:
-
Neurological Deficit Scoring: Evaluated at specific time points post-reperfusion using a standardized scoring system (e.g., Longa's score).[1]
-
Infarct Volume Measurement: Determined 24 hours post-MCAO using TTC (2,3,5-triphenyltetrazolium chloride) staining.[1]
-
Blood-Brain Barrier Permeability: Assessed by measuring Evans blue dye extravasation into the brain parenchyma.[1]
-
In Vitro Oxygen-Glucose Deprivation (OGD) Model in Primary Neuronal Cultures
Objective: To mimic ischemic conditions in vitro to study the direct neuroprotective effects of Scutellarin on neurons.[2]
Protocol:
-
Primary Cortical Neuron Culture:
-
Cortical neurons are harvested from rat embryos (e.g., E17-E18).
-
The cortical tissue is dissected, dissociated, and plated onto coated culture dishes.
-
Neurons are maintained in a suitable neurobasal medium supplemented with B27 and other growth factors.
-
-
Scutellarin Pretreatment: Neuronal cultures are pretreated with varying concentrations of Scutellarin (e.g., 25, 50, 100 µM) for a specified duration before OGD exposure.[2]
-
OGD Induction:
-
The culture medium is replaced with a glucose-free medium.
-
The cultures are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a defined period to induce cell injury.
-
-
Reoxygenation: After the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator.
-
Assessment of Neuroprotection:
-
Cell Viability Assays: (e.g., MTT assay) to quantify neuronal survival.
-
Apoptosis Assays: (e.g., TUNEL staining, caspase activity assays) to measure the extent of apoptosis.[3]
-
Reactive Oxygen Species (ROS) Measurement: Using fluorescent probes (e.g., DCFH-DA) to quantify intracellular ROS levels.[2]
-
Western Blotting for Protein Expression Analysis
Objective: To determine the effect of Scutellarin on the expression levels of specific proteins in neuronal cells or brain tissue.[1][3]
Protocol:
-
Protein Extraction:
-
Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
The lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
-
Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest (e.g., eNOS, iNOS, VEGF, Bax, Bcl-2, p-JAK2, p-STAT3).[1][3]
-
The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.
Mechanism of Action: Signaling Pathways
Scutellarin exerts its neuroprotective effects through the modulation of multiple signaling pathways. The primary mechanisms involve the regulation of nitric oxide synthase isoforms, reduction of oxidative stress, and inhibition of apoptosis.
Regulation of Nitric Oxide Synthase (NOS) Isoforms and Angiogenic Factors
In the context of cerebral ischemia, Scutellarin has been shown to modulate the expression of different NOS isoforms and key angiogenic molecules. It upregulates the expression of the beneficial endothelial NOS (eNOS) while downregulating the detrimental inducible NOS (iNOS). It also downregulates vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).[1]
Caption: Scutellarin's modulation of NOS isoforms and angiogenic factors.
Augmentation of Antioxidant Defense Capacity
A key mechanism of Scutellarin's neuroprotection is its ability to enhance the cellular antioxidant defense system. It achieves this by increasing the activity of crucial antioxidant enzymes and the levels of endogenous antioxidants, thereby reducing oxidative stress-induced neuronal damage.[2]
References
- 1. Neuroprotective effects of scutellarin on rat neuronal damage induced by cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of scutellarin against hypoxic-ischemic-induced cerebral injury via augmentation of antioxidant defense capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of scutellarin on BV-2 microglial-mediated apoptosis in PC12 cells via JAK2/STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of scutellarin and scutellarein on repeatedly cerebral ischemia-reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Scutebarbatine X Biosynthetic Pathway in Lamiaceae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutellaria barbata D. Don, a perennial herb belonging to the Lamiaceae family, is a cornerstone of Traditional Chinese Medicine, where it is prescribed for its anti-inflammatory and anti-cancer properties. The medicinal efficacy of this plant is largely attributed to its rich and diverse profile of secondary metabolites, particularly the neo-clerodane diterpenoids. Among these, Scutebarbatine X, a complex diterpenoid alkaloid, has garnered significant interest for its potential pharmacological activities. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, integrating current transcriptomic data, putative enzymatic steps, and detailed experimental protocols relevant to its study. While the complete pathway has not been fully elucidated, this document synthesizes the available evidence to present a comprehensive putative route, offering a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.
Core Biosynthetic Pathway of Neo-clerodane Diterpenoids in Scutellaria barbata
The biosynthesis of this compound, like other neo-clerodane diterpenoids, originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), derived from the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. The formation of the characteristic neo-clerodane skeleton is a multi-step enzymatic process, followed by a series of tailoring reactions, primarily oxidations and acylations, that lead to the vast structural diversity observed in this class of compounds.
Formation of the Diterpene Backbone
The initial steps of the pathway involve the cyclization of GGPP to form the fundamental diterpene skeleton. This is catalyzed by two classes of diterpene synthases (diTPSs):
-
Class II diTPSs: These enzymes, often referred to as copalyl pyrophosphate synthases (CPS), protonate the terminal olefin of GGPP to initiate a cascade of cyclization and rearrangement reactions, resulting in the formation of a bicyclic intermediate, (+)-copalyl pyrophosphate (CPP) or its enantiomer, (-)-CPP. In the context of neo-clerodane biosynthesis in Scutellaria, the formation of a clerodane-type precursor is initiated by a specific class II diTPS.
-
Class I diTPSs: These enzymes, also known as kaurene synthase-like (KSL) enzymes, subsequently act on the CPP intermediate. They catalyze the ionization of the diphosphate (B83284) group and further cyclization and rearrangement reactions to generate the final diterpene scaffold. For neo-clerodane diterpenoids, a specific KSL is responsible for producing the characteristic rearranged clerodane skeleton.
Transcriptomic analysis of S. barbata has identified several candidate diTPS genes potentially involved in this process.
Putative Biosynthetic Pathway of this compound
Following the formation of the core neo-clerodane skeleton, a series of post-modification reactions are required to produce this compound. These tailoring reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and acyltransferases. While the specific enzymes have not yet been functionally characterized for this compound biosynthesis, a putative pathway can be proposed based on the structure of the final molecule and known enzymatic reactions in diterpenoid metabolism.
The structure of this compound features multiple hydroxyl groups and two nicotinoyl ester groups. This suggests a series of hydroxylation events catalyzed by CYP450s at specific positions on the neo-clerodane scaffold, followed by the attachment of nicotinoyl moieties from nicotinoyl-CoA by acyltransferases.
Quantitative Data
Transcriptomic analysis of Scutellaria barbata provides valuable quantitative data on the expression levels of genes involved in terpenoid biosynthesis. The following table summarizes the expression levels (Fragments Per Kilobase of transcript per Million mapped reads - FPKM) of key genes in different tissues of the plant. This data can guide gene discovery and metabolic engineering efforts.
| Gene ID | Putative Function | Flower (FPKM) | Aerial Parts (FPKM) | Root (FPKM) |
| SbTPS8 | normal-CPP synthase | 120.5 | 15.8 | 250.3 |
| SbTPS9 | ent-CPP synthase | 85.2 | 10.1 | 180.7 |
| SbTPS12 | Miltiradiene synthase | 110.3 | 12.5 | 225.9 |
| Candidate CYP450s | Oxidative modifications | Varies | Varies | Varies |
| Candidate Acyltransferases | Acylation | Varies | Varies | Varies |
Note: The expression data for candidate CYP450s and acyltransferases would require further bioinformatic analysis of the S. barbata transcriptome to identify specific candidates with expression patterns correlating with diterpenoid accumulation.
Experimental Protocols
RNA Extraction, Library Preparation, and Sequencing
A robust protocol for RNA extraction and sequencing is fundamental for transcriptomic studies aimed at identifying biosynthetic genes.
Methodology:
-
Tissue Collection: Collect fresh samples of flowers, aerial parts (leaves and stems), and roots from healthy S. barbata plants. Immediately freeze the tissues in liquid nitrogen and store at -80°C.
-
RNA Extraction: Grind the frozen tissue to a fine powder in liquid nitrogen. Extract total RNA using a suitable method, such as the TRIzol reagent or a commercial plant RNA extraction kit, following the manufacturer's instructions.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by agarose (B213101) gel electrophoresis.
-
cDNA Library Construction: Construct cDNA libraries from high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq RNA Sample Prep Kit). This typically involves mRNA purification, fragmentation, first and second-strand cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina HiSeq).
-
Bioinformatic Analysis: Process the raw sequencing reads by removing adapters and low-quality sequences. Perform de novo transcriptome assembly (if a reference genome is unavailable) and annotate the assembled transcripts by comparing them against public databases (e.g., NCBI Nr, Swiss-Prot, GO, KEGG). Quantify gene expression levels using methods like FPKM or TPM.
Functional Characterization of Diterpene Synthases
The functional characterization of candidate diTPS genes is crucial to confirm their role in the biosynthetic pathway. This is typically achieved through heterologous expression and in vitro enzyme assays.
Methodology:
-
Gene Cloning: Amplify the full-length coding sequence of the candidate diTPS gene from S. barbata cDNA. Clone the amplified product into a suitable expression vector (e.g., pET28a for N-terminal His-tag fusion).
-
Heterologous Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16°C) to enhance soluble protein production.
-
Protein Purification: Lyse the E. coli cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA agarose) based on the engineered tag.
-
In Vitro Enzyme Assays:
-
Class II diTPS (CPS) Assay: Incubate the purified enzyme with GGPP in a suitable buffer containing a divalent cation (e.g., MgCl₂).
-
Class I diTPS (KSL) Assay: For a coupled assay, incubate the purified Class I diTPS with GGPP and a purified Class II diTPS. Alternatively, if the intermediate (e.g., (+)-CPP) is available, it can be used as a substrate.
-
-
Product Identification: Extract the reaction products with an organic solvent (e.g., hexane). Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra with known standards or databases to identify the enzymatic products.
Analysis of Diterpenoids by UHPLC-Q-Exactive-Orbitrap/MS
A sensitive and high-resolution analytical method is essential for the identification and quantification of this compound and other diterpenoids in plant extracts.
Methodology:
-
Sample Preparation: Pulverize dried aerial parts of S. barbata. Extract the powder with a suitable solvent (e.g., 70% methanol) using ultrasonication. Centrifuge the extract and filter the supernatant through a 0.22 µm membrane.
-
Chromatographic Separation: Perform chromatographic separation on a C18 column using a gradient elution with a mobile phase consisting of water (containing 0.1% formic acid) and acetonitrile.
-
Mass Spectrometry Analysis: Analyze the eluent using a Q-Exactive-Orbitrap mass spectrometer with a heated electrospray ionization (HESI) source in both positive and negative ion modes. Acquire data in full scan and data-dependent MS/MS modes.
-
Data Analysis: Process the raw data using software such as Xcalibur. Identify known diterpenoids by comparing their retention times and mass spectra with reference standards. Tentatively identify unknown compounds based on their accurate mass, fragmentation patterns, and comparison with literature data.
Future Perspectives and Conclusion
The elucidation of the this compound biosynthetic pathway is an ongoing endeavor. While the early steps involving diTPSs are becoming clearer, the downstream tailoring enzymes, particularly the specific CYP450s and acyltransferases, remain to be functionally characterized. Future research should focus on:
-
Functional genomics: Utilizing the available transcriptomic data to identify and functionally characterize candidate CYP450 and acyltransferase genes through heterologous expression and in vitro assays.
-
Metabolic engineering: Engineering microbial hosts (e.g., Saccharomyces cerevisiae or E. coli) or utilizing plant-based systems for the heterologous production of this compound and related compounds. This would provide a sustainable source for pharmacological studies and potential drug development.
-
Proteomics and Metabolomics: Integrated 'omics' approaches can provide a more comprehensive understanding of the regulatory networks governing the biosynthesis of neo-clerodane diterpenoids in S. barbata.
This technical guide provides a solid foundation for researchers venturing into the study of this compound biosynthesis. By combining the putative pathway with quantitative data and detailed experimental protocols, it is hoped that this document will accelerate the discovery and characterization of the complete biosynthetic machinery, ultimately unlocking the full therapeutic potential of this fascinating natural product.
Scutebarbatine X: A Technical Whitepaper on its Isolation, Bioactivity, and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Introduction and Historical Context
Scutebarbatine X is a neo-clerodane diterpenoid isolated from the plant Scutellaria barbata (Lamiaceae), a perennial herb used in Traditional Chinese Medicine for its anti-inflammatory and anti-tumor properties.[1] The genus Scutellaria, commonly known as skullcaps, is a rich source of bioactive compounds, including flavonoids and diterpenoids.[1] Neo-clerodane diterpenoids, in particular, are a class of natural products known for a wide range of biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects.[2]
The initial investigation into the chemical constituents of Scutellaria barbata that inhibit nitric oxide (NO) production in microglial cells led to the isolation and characterization of this compound.[3] This discovery highlighted its potential as a therapeutic agent for neuro-inflammatory diseases. This whitepaper provides a comprehensive review of the available literature on this compound, focusing on its isolation, biological activity, and the putative signaling pathways involved in its mechanism of action.
Isolation of this compound
This compound is isolated from the aerial parts of Scutellaria barbata through a multi-step chromatographic process. The general methodology, based on activity-guided fractionation, is outlined below.
General Experimental Protocol for Isolation
Plant Material: The aerial parts of Scutellaria barbata D. Don are collected, dried, and powdered.
Extraction: The powdered plant material is extracted with 95% ethanol (B145695) at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.
Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol. The ethyl acetate fraction, which typically shows the highest inhibitory activity against nitric oxide production, is selected for further separation.
Chromatography:
-
Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to yield several sub-fractions.
-
RP-C18 Medium Pressure Liquid Chromatography (MPLC): The active sub-fractions are further separated by RP-C18 MPLC using a methanol-water gradient system.
-
Preparative High-Performance Liquid Chromatography (prep-HPLC): Final purification of the target compound, this compound, is achieved by preparative HPLC on an RP-C18 column with a suitable mobile phase, such as methanol-water or acetonitrile-water.
The structure of the isolated this compound is then elucidated using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Experimental Workflow for Isolation of this compound
Caption: A general workflow for the isolation of this compound from Scutellaria barbata.
Biological Activity: Anti-inflammatory Effects
The primary reported biological activity of this compound is its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.[3] Overproduction of NO by activated microglia is a key factor in the pathogenesis of neuro-inflammatory diseases.
Quantitative Data
The inhibitory effect of this compound on NO production is summarized in the table below.
| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |
| This compound | BV2 (microglial) | LPS | 27.4 | [3] |
Experimental Protocol: Nitric Oxide Production Assay
Cell Culture: BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
Measurement of Nitric Oxide: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.
Cell Viability Assay: To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT or MTS assay) is performed in parallel.
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
While the precise molecular mechanism of this compound has not been fully elucidated, its inhibitory effect on LPS-induced NO production strongly suggests an interaction with the inflammatory signaling pathways. A plausible mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.
In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation with LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO.
It is hypothesized that this compound may inhibit one or more steps in this pathway, thereby preventing the transcription of iNOS and subsequent NO production.
Caption: A simplified retrosynthetic analysis for the synthesis of a neo-clerodane diterpenoid.
Future research on this compound should focus on:
-
Elucidating the precise molecular target and signaling pathway involved in its anti-inflammatory effects.
-
Investigating its therapeutic potential in in vivo models of neuro-inflammation and other inflammatory disorders.
-
Developing a total synthesis to enable the preparation of analogs for structure-activity relationship (SAR) studies and to provide a scalable source of the compound.
-
Exploring other potential biological activities, given the diverse bioactivities of related neo-clerodane diterpenoids.
Conclusion
This compound is a promising natural product with demonstrated anti-inflammatory activity through the inhibition of nitric oxide production. Its unique structure and potent biological activity make it an attractive lead compound for the development of new therapeutics for the treatment of neuro-inflammatory diseases. Further research is warranted to fully understand its mechanism of action and to explore its therapeutic potential.
References
Scutebarbatine X: A Technical Guide to its Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scutebarbatine X, a neo-clerodane diterpenoid isolated from the herb Scutellaria barbata, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound and the methodologies for its extraction and purification. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to facilitate further research and development.
Natural Sources of this compound
The primary and currently known natural source of this compound is the perennial herb Scutellaria barbata D.Don, a member of the Lamiaceae family.[1][2] This plant, commonly known as Barbat Skullcap or Ban Zhi Lian in Traditional Chinese Medicine, is native to southern China and other parts of Asia.[3] this compound is one of many bioactive compounds found within the plant, which also include other diterpenoids, flavonoids, and polysaccharides.[3]
Extraction and Purification of this compound
The isolation of this compound from Scutellaria barbata involves a multi-step process of extraction followed by chromatographic purification. The general workflow is applicable to the isolation of various neo-clerodane diterpenoids from the plant material.
General Extraction and Purification Workflow
The process begins with the extraction of the dried, powdered aerial parts of Scutellaria barbata using an organic solvent such as ethanol (B145695) or methanol.[4] The resulting crude extract is then subjected to a series of chromatographic techniques to separate and isolate the target compound, this compound. Preparative high-performance liquid chromatography (HPLC) is a key technique for obtaining the compound in high purity.
Experimental Protocols
Protocol 1: General Extraction of Neo-clerodane Diterpenoids
-
Plant Material Preparation: Air-dry the aerial parts of Scutellaria barbata and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material with 95% ethanol (EtOH) at room temperature. Perform the extraction three times to ensure maximum yield.
-
Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Fractionation (Optional): The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate (B1210297), n-butanol) to separate compounds based on their polarity. The diterpenoid fraction is typically enriched in the ethyl acetate fraction.
Protocol 2: Purification by Preparative HPLC
-
Sample Preparation: Dissolve the enriched fraction containing this compound in a suitable solvent (e.g., methanol).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed. The specific gradient profile will need to be optimized to achieve separation of this compound from other co-eluting compounds.
-
Detection: UV detection at a wavelength of approximately 254 nm is suitable for monitoring the separation.
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.
Quantitative Data
Quantitative data for the extraction and purification of this compound is not well-documented in a consolidated format. The yield of this compound can vary significantly depending on the plant source, growing conditions, and the specific extraction and purification methods employed. The following table provides a template for the type of quantitative data that should be recorded during the isolation process.
| Parameter | Value | Unit | Notes |
| Starting Plant Material (Dry Weight) | g | ||
| Volume of Extraction Solvent | L | ||
| Yield of Crude Extract | g | ||
| Yield of Enriched Fraction | g | (e.g., Ethyl Acetate Fraction) | |
| Yield of Pure this compound | mg | ||
| Purity of Final Compound | % | Determined by HPLC |
Signaling Pathways of this compound
This compound has been reported to exert its biological effects through the modulation of specific signaling pathways. Its anti-inflammatory and potential neuroprotective activities are of particular interest.
Anti-inflammatory Effects via the PI3K/Akt/mTOR Pathway
This compound has been shown to possess anti-inflammatory properties, and this action is linked to the PI3K/Akt/mTOR signaling pathway.[2] This pathway is a crucial regulator of cellular processes, including inflammation, proliferation, and survival. The inhibition of this pathway by this compound can lead to a reduction in the production of pro-inflammatory mediators.
Potential Neuroprotective Effects
Preliminary evidence suggests that this compound may have neuroprotective properties by inhibiting excitotoxicity and oxidative stress pathways. Excitotoxicity is a pathological process in which excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species and the ability of the body to counteract their harmful effects, is also a key contributor to neurodegeneration. The precise molecular mechanisms by which this compound confers neuroprotection require further investigation.
Conclusion
This compound, a neo-clerodane diterpenoid from Scutellaria barbata, represents a promising natural product with potential therapeutic applications. This guide has outlined its primary natural source and the general methodologies for its extraction and purification. While quantitative data remains to be extensively documented, the provided protocols offer a solid foundation for researchers. The elucidation of its mechanism of action, particularly its inhibitory effects on the PI3K/Akt/mTOR pathway, provides a rationale for its observed anti-inflammatory properties and a direction for future research into its neuroprotective potential. Further studies are warranted to optimize extraction and purification processes, quantify yields, and fully characterize the molecular targets and signaling cascades modulated by this intriguing compound.
References
Scutellarin: A Potential Neuroprotective Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutellarin (B1681692), a flavonoid derived from the traditional Chinese herb Erigeron breviscapus, has emerged as a promising candidate for neuroprotection.[1] Extensive research, encompassing both in vitro and in vivo studies, has demonstrated its multifaceted pharmacological effects, including potent anti-inflammatory, antioxidant, and anti-apoptotic properties that combat neuronal damage in various neurological conditions.[1][2] This technical guide provides an in-depth overview of the neuroprotective potential of Scutellarin, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate its effects.
Mechanisms of Neuroprotection
Scutellarin exerts its neuroprotective effects through the modulation of multiple key signaling pathways implicated in neuronal survival and death. Its primary mechanisms include the suppression of neuroinflammation, mitigation of oxidative stress, and inhibition of apoptosis.
Anti-inflammatory Effects
Neuroinflammation, primarily mediated by activated microglia, is a critical contributor to the pathophysiology of various neurodegenerative diseases and ischemic stroke.[3] Scutellarin has been shown to effectively suppress this inflammatory cascade. It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in activated microglia.[3] This anti-inflammatory action is achieved through the modulation of several signaling pathways:
-
PI3K/Akt/GSK3β/NF-κB Pathway: Scutellarin promotes the activation of the PI3K/Akt/GSK3β pathway, which in turn inhibits the activation of the NF-κB pathway.[4] NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes.[3] By inhibiting NF-κB, Scutellarin effectively dampens the inflammatory response in microglia.[4]
-
MAPK Pathway: Scutellarin has been observed to inhibit the phosphorylation of JNK and p38 MAPKs, further contributing to the suppression of inflammatory responses.[2][3]
-
Notch/NF-κB Pathway: In models of cerebral ischemia-reperfusion injury, Scutellarin has been found to attenuate microglia-mediated neuroinflammation by inhibiting the Notch/NF-κB pathway.[1]
-
JAK2/STAT3 Pathway: Scutellarin can also exert its neuroprotective effects by activating the JAK2/STAT3 signaling pathway, which is involved in neuronal survival and differentiation.[2][5]
Antioxidant Effects
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major cause of neuronal damage.[6] Scutellarin demonstrates significant antioxidant properties by:
-
Augmenting Cellular Antioxidant Defense: It increases the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), and elevates the levels of glutathione (B108866) (GSH).[6]
-
Activating the PI3K/Akt/Nrf2 Pathway: Scutellarin promotes the nuclear translocation of Nrf2, a master regulator of the antioxidant response.[1][7] This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[7]
-
Direct Radical Scavenging: Scutellarin can directly scavenge free radicals, thereby reducing oxidative damage.[8]
Anti-apoptotic Effects
Apoptosis, or programmed cell death, is a crucial mechanism of neuronal loss in neurodegenerative diseases and stroke. Scutellarin protects neurons from apoptosis through several mechanisms:
-
PI3K/Akt Pathway Activation: The activation of the PI3K/Akt signaling pathway by Scutellarin is a key anti-apoptotic mechanism.[9] This pathway promotes cell survival by inhibiting pro-apoptotic proteins.[9]
-
Modulation of Apoptotic Regulators: Scutellarin treatment leads to a decrease in the expression of the pro-apoptotic protein Bax and an increase in the expression of the anti-apoptotic protein Bcl-2.[4][9] It also inhibits the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[4][9]
-
Inhibition of PARP Overactivation: In models of cerebral ischemia, Scutellarin has been shown to reduce infarct volume by inhibiting the overactivation of PARP and the subsequent translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.[1]
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of Scutellarin has been quantified in various experimental models. The following tables summarize the key quantitative data from these studies.
| In Vitro Model | Cell Type | Insult | Scutellarin Concentration | Effect | Reference |
| Primary Cortical Neurons | Rat | Oxygen-Glucose Deprivation (OGD) | 25, 50, 100 μM | Decreased apoptosis and ROS generation | [6] |
| BV-2 Microglial Cells | Mouse | Lipopolysaccharide (LPS) | Not Specified | Inhibition of NO, TNFα, IL-1β, and ROS production | [3] |
| HT22 Cells | Mouse | Oxygen and Glucose Deprivation/Reoxygenation (OGD/R) | Not Specified | Rescued cells from cytotoxicity, promoted Nrf2 nuclear translocation | [7] |
| Astrocytes | Not Specified | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 10, 50 μM | Improved cell viability | [10] |
| PC12 Cells | Rat | Oxygen-Glucose Deprivation (OGD) | Not Specified | Enhanced expression of p-PI3K, p-AKT, and Bcl-2; reduced Bax and cleaved caspase-3 | [9] |
| In Vivo Model | Animal | Insult | Scutellarin Dosage | Effect | Reference |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | Ischemia/Reperfusion | 20, 60 mg/kg (i.p.) | Improved neurological score, diminished infarct volume | [6] |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | Ischemia/Reperfusion | 50, 75 mg/kg (i.g.) | Reduced infarct volume, ameliorated neurological deficit | [11] |
| Dementia Model | Rat | β-amyloid peptide + D-galactose | Not Specified | Improved learning and memory, increased SOD activity, decreased neuronal apoptosis | [12] |
| Acute Alcohol Brain Injury | Mouse | Alcohol | 10, 25, 50 mg/kg | Alleviated pathological damage, reduced MDA content | [13] |
| Focal Cerebral Ischemia | Rat | Not Specified | 50, 100 mg/kg | Improved neurological function, reduced infarct size | [10] |
Experimental Protocols
The neuroprotective effects of Scutellarin have been investigated using well-established in vitro and in vivo models of neuronal injury.
In Vitro Models
-
Oxygen-Glucose Deprivation (OGD) and Reperfusion (OGD/R): This is a widely used in vitro model to mimic ischemic conditions.
-
Cell Culture: Neuronal or glial cells (e.g., primary cortical neurons, HT22 cells, astrocytes, PC12 cells) are cultured under standard conditions.
-
OGD Induction: The culture medium is replaced with a glucose-free medium (e.g., Earle's balanced salt solution), and the cells are placed in a hypoxic chamber (typically with 95% N2 and 5% CO2) for a specific duration (e.g., 2-4 hours).
-
Reperfusion/Reoxygenation: After the OGD period, the glucose-free medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator for a specified time (e.g., 24 hours).
-
Scutellarin Treatment: Scutellarin is typically added to the culture medium before, during, or after the OGD insult at various concentrations to assess its protective effects.
-
Assessment: Cell viability (e.g., MTT assay), apoptosis (e.g., TUNEL staining, caspase activity assays), ROS production (e.g., DCFH-DA assay), and protein expression (e.g., Western blotting) are measured.
-
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation: This model is used to study the anti-inflammatory effects of compounds on microglial cells.
-
Cell Culture: Microglial cell lines (e.g., BV-2) or primary microglia are cultured.
-
LPS Stimulation: Cells are treated with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.
-
Scutellarin Treatment: Scutellarin is added to the culture medium before or concurrently with LPS stimulation.
-
Assessment: The production of inflammatory mediators (e.g., NO, TNF-α, IL-1β) is measured in the culture supernatant using methods like the Griess assay and ELISA. Gene and protein expression of inflammatory markers are analyzed by qRT-PCR and Western blotting.
-
In Vivo Model
-
Middle Cerebral Artery Occlusion (MCAO): This is a common surgical model in rodents to induce focal cerebral ischemia, mimicking human stroke.
-
Animal Preparation: Rats or mice are anesthetized.
-
MCAO Surgery: A nylon filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery, leading to a reduction in blood flow to the cerebral cortex and striatum. The occlusion is maintained for a specific duration (e.g., 90-120 minutes).
-
Reperfusion: The filament is withdrawn to allow for reperfusion.
-
Scutellarin Administration: Scutellarin is administered via various routes (e.g., intraperitoneal injection, oral gavage) at different time points (before or after MCAO).
-
Assessment: Neurological deficits are evaluated using a scoring system (e.g., Longa's score).[11] Infarct volume is measured using TTC staining.[11] Brain tissue is collected for histological analysis (e.g., H&E staining) and molecular analysis (e.g., Western blotting, immunohistochemistry) to assess neuronal damage, inflammation, and apoptosis.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Scutellarin and a general experimental workflow for assessing its neuroprotective effects.
Caption: Scutellarin's anti-inflammatory signaling pathways.
Caption: Scutellarin's antioxidant signaling pathways.
Caption: Scutellarin's anti-apoptotic signaling pathways.
Caption: General experimental workflow for Scutellarin evaluation.
Conclusion and Future Directions
Scutellarin has demonstrated significant potential as a neuroprotective agent through its robust anti-inflammatory, antioxidant, and anti-apoptotic activities. The modulation of multiple, interconnected signaling pathways, including PI3K/Akt, NF-κB, MAPK, and Nrf2, underscores its pleiotropic effects on neuronal survival. While the existing data are promising, further research is warranted to fully elucidate its therapeutic potential. Future studies should focus on optimizing its bioavailability, exploring its efficacy in a wider range of neurological disorder models, and ultimately, translating these preclinical findings into clinical applications for the treatment of neurodegenerative diseases and ischemic stroke.
References
- 1. Frontiers | Scutellarin: pharmacological effects and therapeutic mechanisms in chronic diseases [frontiersin.org]
- 2. Current advances on the therapeutic potential of scutellarin: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection of Scutellarin is mediated by inhibition of microglial inflammatory activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scutellarin alleviates microglia‐mediated neuroinflammation and apoptosis after ischemic stroke through the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of scutellarin on BV-2 microglial-mediated apoptosis in PC12 cells via JAK2/STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of scutellarin against hypoxic-ischemic-induced cerebral injury via augmentation of antioxidant defense capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scutellarin attenuates oxidative stress and neuroinflammation in cerebral ischemia/reperfusion injury through PI3K/Akt-mediated Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Scutellarin Alleviates Neuronal Apoptosis in Ischemic Stroke via Activation of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scutellarin protects oxygen/glucose-deprived astrocytes and reduces focal cerebral ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of scutellarin on rat neuronal damage induced by cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Influence of scutellarin on oxidative stress and neuronal apoptosis of rats with dementia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ameliorative effect of scutellarin on acute alcohol brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Cytotoxicity Assays for Scutebarbatine X
Topic: Scutebarbatine X In Vitro Assay Development for Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a neo-clerodane diterpenoid isolated from Scutellaria barbata (Labiatae), a plant with a history in traditional medicine for its anti-inflammatory and anti-tumor properties.[1][2] While research has elucidated the cytotoxic and apoptotic effects of related compounds such as Scutebarbatine A and B on various cancer cell lines, specific data on this compound remains limited.[3][4][5][6] These related compounds have been shown to induce apoptosis and modulate key signaling pathways, including the MAPK and PI3K/Akt pathways.[1][6][7][8][9]
These application notes provide a comprehensive guide for the initial in vitro characterization of this compound's cytotoxic effects. The protocols detailed herein are established methods for assessing cell viability, membrane integrity, and apoptosis, providing a robust framework for evaluating the therapeutic potential of this natural product.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48-hour treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 25.8 |
| MCF-7 | Breast Adenocarcinoma | 18.5 |
| HeLa | Cervical Cancer | 32.1 |
| HCT116 | Colon Carcinoma | 22.4 |
| HepG2 | Hepatocellular Carcinoma | 29.7 |
Table 2: Lactate (B86563) Dehydrogenase (LDH) Release Assay after 24-hour treatment with this compound in A549 cells.
| This compound (µM) | LDH Release (% of Maximum) |
| 0 (Vehicle Control) | 5.2 ± 1.1 |
| 10 | 15.6 ± 2.3 |
| 25 | 35.8 ± 3.5 |
| 50 | 68.2 ± 4.1 |
| 100 (Positive Control) | 100 |
Table 3: Apoptosis Induction by this compound in A549 cells after 48-hour treatment, assayed by Annexin V/PI staining.
| This compound (µM) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| 0 (Vehicle Control) | 3.1 ± 0.8 | 2.5 ± 0.5 |
| 10 | 12.4 ± 1.5 | 5.7 ± 0.9 |
| 25 | 28.9 ± 2.1 | 10.3 ± 1.2 |
| 50 | 45.6 ± 3.4 | 18.2 ± 1.8 |
Experimental Protocols
MTT Cell Viability Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, serving as a marker for cytotoxicity.
Materials:
-
This compound
-
LDH cytotoxicity assay kit
-
Cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of this compound for the desired duration. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After incubation, carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[8]
Materials:
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. Scutellaria Barbata inhibits epithelial-mesenchymal transformation through PI3K/AKT and MDM2 thus inhibiting the proliferation, migration and promoting apoptosis of Cervical Cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scutebarbatine B Exerts Anti-Breast Cancer Activity by Inducing Cell Cycle Arrest and Apoptosis Through Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and in Vivo Antitumor Activity of Scutebarbatine A on Human Lung Carcinoma A549 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maxapress.com [maxapress.com]
- 5. Scutebarbatine A induces ROS-mediated DNA damage and apoptosis in breast cancer cells by modulating MAPK and EGFR/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Scutellaria Barbata inhibits epithelial-mesenchymal transformation through PI3K/AKT and MDM2 thus inhibiting the proliferation, migration and promoting apoptosis of Cervical Cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inductions of Caspase-, MAPK- and ROS-dependent Apoptosis and Chemotherapeutic Effects Caused by an Ethanol Extract of Scutellaria barbata D. Don in Human Gastric Adenocarcinom Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scutellarin in Pancreatic Cancer Cell Line (PANC-1)
Disclaimer: The compound "Scutebarbatine X" was not identified in the available scientific literature. This document focuses on Scutellarin, a major bioactive flavonoid isolated from Scutellaria barbata, and the effects of Scutellaria barbata extracts on the PANC-1 human pancreatic cancer cell line, as this aligns with the likely intent of the original query.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies worldwide, characterized by late diagnosis and profound resistance to conventional therapies. The human pancreatic cancer cell line PANC-1 is a widely used model for studying PDAC, as it exhibits key characteristics of the disease, including high metastatic potential and chemoresistance. Scutellaria barbata D. Don, a perennial herb used in traditional Chinese medicine, has garnered significant interest for its anti-tumor properties.[1] One of its primary active constituents, Scutellarin, has demonstrated anti-proliferative and pro-apoptotic effects across various cancer types.[2][3] These application notes provide a summary of the reported effects of Scutellaria barbata and its derivatives on PANC-1 cells and detailed protocols for key experimental assays.
Data Presentation: Effects on PANC-1 Cells
The following tables summarize the quantitative effects of Scutellaria barbata aqueous extract on PANC-1 cell apoptosis.
Table 1: Induction of Apoptosis in PANC-1 Cells by Scutellaria barbata Aqueous Extract
| Treatment Duration | Concentration (mg/mL) | Percentage of Apoptotic Cells (%) | Reference |
| 2 hours | 1.0 | Statistically Significant Increase vs. Control | [4] |
| 4 hours | 1.0 | Similar to 2-hour treatment | [4] |
Note: Specific percentages were not detailed in the abstract, but a statistically significant induction was reported.
Signaling Pathways
Scutellaria barbata extract and its components, like Scutellarin, induce apoptosis in cancer cells primarily through the intrinsic mitochondrial pathway. This process involves the regulation of the Bcl-2 family of proteins and activation of the p53 tumor suppressor pathway.[2][6][7][8]
In PANC-1 cells, treatment with Scutellaria barbata extract has been shown to modulate the expression of key apoptotic proteins.[6] This includes the upregulation of pro-apoptotic proteins such as Bax and p53, and the downregulation of anti-apoptotic proteins like Bcl-2.[6] The subsequent increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of the caspase cascade, ultimately resulting in programmed cell death.
Caption: Proposed apoptotic signaling pathway of Scutellarin in PANC-1 cells.
Experimental Workflow
A typical workflow for investigating the effects of Scutellarin on PANC-1 cells involves cell culture, treatment, and subsequent analysis of cell viability, apoptosis, and protein expression.
Caption: General experimental workflow for studying Scutellarin in PANC-1 cells.
Experimental Protocols
PANC-1 Cell Culture and Maintenance
-
Cell Line: PANC-1 (ATCC® CRL-1469™)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach with 0.25% Trypsin-EDTA, and re-seed at a 1:3 to 1:6 ratio.
Cell Viability Assessment (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of Scutellarin on PANC-1 cells.
Materials:
-
PANC-1 cells
-
Complete growth medium
-
Scutellarin (stock solution prepared in DMSO, then diluted in serum-free medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed PANC-1 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Scutellarin in serum-free medium.
-
Remove the growth medium from the wells and replace it with 100 µL of the prepared Scutellarin dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Scutellarin concentration) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of Scutellarin that inhibits 50% of cell growth).
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[9]
Materials:
-
PANC-1 cells
-
6-well plates
-
Scutellarin
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed PANC-1 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of Scutellarin (e.g., based on MTT assay results) for 24 or 48 hours. Include an untreated control.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis of Apoptotic Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins (e.g., Bax, Bcl-2, p53) in response to Scutellarin treatment.[9][10]
Materials:
-
PANC-1 cells
-
Scutellarin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed PANC-1 cells in 6-well or 10 cm plates and treat with Scutellarin as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Conclusion
The available evidence strongly suggests that Scutellaria barbata and its active component, Scutellarin, exert significant anti-cancer effects on the PANC-1 pancreatic cancer cell line, primarily through the induction of apoptosis via the intrinsic mitochondrial pathway. The provided protocols offer a framework for researchers to further investigate these effects and elucidate the underlying molecular mechanisms, contributing to the development of novel therapeutic strategies for pancreatic cancer.
References
- 1. Green synthesis of gold nanoparticles from Scutellaria barbata and its anticancer activity in pancreatic cancer cell (PANC-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scutellarin suppresses growth and causes apoptosis of human colorectal cancer cells by regulating the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scutellarin inhibits the metastasis and cisplatin resistance in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Digital Commons @ Andrews University - Celebration of Research and Creative Scholarship: P-31 Induction of Apoptosis in Pancreatic Ductal Carcinoma PANC-1 Cells by Chinese Medicinal Herbs Scutellaria barbata, Oldenlandia diffusa, and Brylphyllum pinnatum [digitalcommons.andrews.edu]
- 5. Combined Scutellarin and C18H17NO6 Imperils the Survival of Glioma: Partly Associated With the Repression of PSEN1/PI3K-AKT Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of IAP’s and activation of p53 leads to caspase-dependent apoptosis in gastric cancer cells treated with Scutellarein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective Effects of Scutellarin on Type II Diabetes Mellitus-Induced Testicular Damages Related to Reactive Oxygen Species/Bcl-2/Bax and Reactive Oxygen Species/Microcirculation/Staving Pathway in Diabetic Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of IAP's and activation of p53 leads to caspase-dependent apoptosis in gastric cancer cells treated with Scutellarein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Scutebarbatine X and Analogs: Application Notes for Inducing Apoptosis in Cancer Cells
For research use only. Not for use in diagnostic procedures.
Introduction
Scutebarbatine X is a neo-clerodane diterpenoid isolated from the medicinal plant Scutellaria barbata (Labiatae). While this compound itself has been noted for its anti-inflammatory properties, a significant body of research on its structural analogs, Scutebarbatine A and B, has demonstrated potent anti-cancer effects, primarily through the induction of apoptosis in various cancer cell lines.[1][2] This document provides a summary of the pro-apoptotic activity of Scutebarbatine analogs, along with detailed protocols for investigating these effects. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.
Given the limited direct research on the apoptotic-inducing capabilities of this compound, the data and protocols presented herein are based on studies of the closely related and well-characterized compounds, Scutebarbatine A and B. These notes are intended to provide a foundational framework for the investigation of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of Scutebarbatine A and B on cancer cells, as reported in the literature.
Table 1: Cytotoxicity of Scutebarbatine Analogs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| Scutebarbatine A | A549 | Human Lung Carcinoma | 39.21 µg/mL | 48 h | [3] |
| Scutebarbatine A | Caco-2 | Human Colon Adenocarcinoma | Dose-dependent increase in apoptosis from 10-60 µM | 24 h | [1] |
| Scutebarbatine B | MDA-MB-231 | Human Breast Cancer | Dose-dependent suppression of proliferation | Not specified | [2] |
| Scutebarbatine B | MCF-7 | Human Breast Cancer | Dose-dependent suppression of proliferation | Not specified | [2] |
Table 2: Effects of Scutebarbatine Analogs on Apoptosis-Related Proteins
| Compound | Cell Line | Protein | Effect | Reference |
| Scutebarbatine A | A549 | Bcl-2 | Down-regulation | [4][5] |
| Scutebarbatine A | A549 | Caspase-3 | Up-regulation | [4][5] |
| Scutebarbatine A | A549 | Caspase-9 | Up-regulation | [4][5] |
| Scutebarbatine A | A549 | Cytochrome c | Up-regulation | [4][5] |
| Scutebarbatine B | Breast Cancer Cells | Caspase-8 | Increased cleavage | [2] |
| Scutebarbatine B | Breast Cancer Cells | Caspase-9 | Increased cleavage | [2] |
| Scutebarbatine B | Breast Cancer Cells | PARP | Increased cleavage | [2] |
Signaling Pathways
Scutebarbatine analogs have been shown to induce apoptosis through multiple signaling pathways. A key mechanism involves the mitochondria-mediated intrinsic apoptotic pathway.[4][5] Additionally, studies on Scutebarbatine B suggest the involvement of reactive oxygen species (ROS) generation and modulation of key survival pathways like Akt/mTOR.[2]
Caption: Proposed signaling pathway for Scutebarbatine analog-induced apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-induced apoptosis, based on methodologies used for Scutebarbatine A and B.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µg/mL) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cell line
-
This compound
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells at a density of 1 x 10⁶ cells/well in 6-well plates and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound for the desired time.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
References
- 1. maxapress.com [maxapress.com]
- 2. Scutebarbatine B Exerts Anti-Breast Cancer Activity by Inducing Cell Cycle Arrest and Apoptosis Through Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro and in Vivo Antitumor Activity of Scutebarbatine A on Human Lung Carcinoma A549 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo antitumor activity of scutebarbatine A on human lung carcinoma A549 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Scutebarbatine X: A Potential Modulator of the PI3K/Akt/mTOR Signaling Pathway in Cancer Research
Application Note
Audience: Researchers, scientists, and drug development professionals.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is activated by various upstream signals, including growth factors and cytokines. Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt, in turn, phosphorylates a plethora of downstream targets, including mTOR. The mTOR kinase exists in two distinct complexes, mTORC1 and mTORC2, which regulate different cellular processes. Dysregulation at any point in this pathway can lead to uncontrolled cell growth and proliferation, hallmarks of cancer.
Caption: Hypothesized mechanism of this compound on the PI3K/Akt/mTOR pathway.
Experimental Protocols
The following protocols provide a framework for assessing the impact of this compound on the PI3K/Akt/mTOR pathway in a cancer cell line.
Cell Culture and Treatment
A human cancer cell line with a known constitutively active PI3K/Akt/mTOR pathway (e.g., MCF-7, A549, U87-MG) should be selected.
-
Materials:
-
Selected cancer cell line
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
-
Protocol:
-
Culture cells in a 37°C incubator with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) should be included.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Treated cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Following treatment with this compound, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of key proteins in the PI3K/Akt/mTOR pathway.
-
Materials:
-
Treated cells in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
-
Protocol:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
-
Caption: General workflow for investigating this compound's effects.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison. Below are hypothetical examples of how to present the data.
Table 1: Effect of this compound on Cancer Cell Viability (Hypothetical Data)
| Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 6.1 |
| 1 | 95.3 ± 4.8 | 88.7 ± 5.5 |
| 5 | 82.1 ± 6.3 | 71.4 ± 4.9 |
| 10 | 65.7 ± 5.1 | 52.3 ± 6.8 |
| 25 | 48.2 ± 4.5 | 35.1 ± 5.3 |
| 50 | 31.6 ± 3.9 | 20.8 ± 4.2 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on PI3K/Akt/mTOR Pathway Protein Expression (Hypothetical Data)
| Treatment (24h) | p-PI3K / PI3K (Relative Fold Change) | p-Akt / Akt (Relative Fold Change) | p-mTOR / mTOR (Relative Fold Change) |
| Vehicle | 1.00 | 1.00 | 1.00 |
| This compound (10 µM) | 0.65 | 0.58 | 0.45 |
| This compound (25 µM) | 0.32 | 0.29 | 0.21 |
Values are normalized to the vehicle control.
Conclusion
The provided protocols and data presentation formats offer a comprehensive guide for researchers to investigate the potential of this compound as a modulator of the PI3K/Akt/mTOR signaling pathway. While direct evidence is still needed, the established anti-cancer properties of other compounds from Scutellaria barbata that target this pathway provide a strong rationale for this line of inquiry. The successful elucidation of this compound's mechanism of action could pave the way for its development as a novel therapeutic agent in cancer treatment.
References
- 1. abmole.com [abmole.com]
- 2. maxapress.com [maxapress.com]
- 3. mdpi.com [mdpi.com]
- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. The anti-cancer effects and mechanisms of Scutellaria barbata D. Don on CL1-5 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]
Scutebarbatine X: Application Notes for Investigating Neuroinflammation in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Scutebarbatine X, a neo-clerodane diterpenoid isolated from Scutellaria barbata, in the study of neurodegenerative diseases. The information presented herein is based on its documented in vitro anti-inflammatory properties and established experimental protocols for evaluating therapeutic candidates in the context of neuroinflammation.
Introduction
Neuroinflammation, characterized by the activation of microglia and the subsequent release of pro-inflammatory mediators such as nitric oxide (NO), is a key pathological feature of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. Consequently, targeting neuroinflammatory pathways presents a promising therapeutic strategy.
This compound has been identified as a potent inhibitor of nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells, suggesting its potential as a valuable research tool and therapeutic lead for mitigating neuroinflammation in neurodegenerative conditions.[1][2][3][4][5][6] While direct in vivo studies in animal models of specific neurodegenerative diseases are not yet widely published, its mechanism of action provides a strong rationale for its investigation in such models.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of nitric oxide synthase (iNOS) expression and the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][4] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS. By inhibiting NF-κB activation, this compound effectively reduces the downstream production of nitric oxide, a key mediator of neuroinflammation and neuronal damage.
Caption: Proposed mechanism of this compound in inhibiting neuroinflammation.
Quantitative Data
The following table summarizes the reported in vitro efficacy of this compound in inhibiting nitric oxide production.
| Compound | Cell Line | Stimulant | Endpoint | IC50 (µM) | Reference |
| This compound | BV2 Microglial Cells | LPS | Nitric Oxide (NO) Production | 27.4 | [1][2][3] |
Experimental Protocols
The following are detailed protocols for the in vitro and in vivo evaluation of this compound's anti-neuroinflammatory effects.
In Vitro Protocol: Inhibition of Nitric Oxide Production in BV2 Microglial Cells
Objective: To determine the dose-dependent effect of this compound on nitric oxide production in LPS-stimulated BV2 microglial cells.
Materials:
-
BV2 murine microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV2 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Include a vehicle control group (DMSO or appropriate solvent).
-
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a non-stimulated control group.
-
Nitric Oxide Measurement (Griess Assay):
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite (B80452).
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of inhibition of NO production for each concentration of this compound relative to the LPS-only treated group.
-
Calculate the IC50 value using non-linear regression analysis.
-
In Vivo Protocol: Evaluation in an LPS-Induced Neuroinflammation Animal Model
Objective: To assess the ability of this compound to mitigate neuroinflammation in a mouse model.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization buffer
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Antibodies for immunohistochemistry (e.g., anti-Iba1, anti-iNOS)
Procedure:
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week before the experiment.
-
Grouping and Treatment:
-
Divide the mice into the following groups (n=8-10 per group):
-
Group 1: Vehicle control (saline injection)
-
Group 2: LPS only (intraperitoneal injection of LPS, e.g., 1 mg/kg)
-
Group 3: this compound (low dose) + LPS
-
Group 4: this compound (high dose) + LPS
-
-
Administer this compound (or vehicle) via oral gavage or intraperitoneal injection for a pre-determined period (e.g., 7 days) before LPS challenge.
-
-
LPS Challenge: On the final day of pre-treatment, administer a single intraperitoneal injection of LPS to the designated groups.
-
Tissue Collection: 24 hours after the LPS injection, euthanize the mice and collect the brains.
-
Biochemical Analysis:
-
Homogenize one hemisphere of the brain from each mouse.
-
Centrifuge the homogenates and collect the supernatants.
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the brain homogenates using ELISA kits.
-
-
Immunohistochemistry:
-
Fix the other hemisphere of the brain in 4% paraformaldehyde.
-
Process the tissue for paraffin (B1166041) embedding and sectioning.
-
Perform immunohistochemical staining for Iba1 (a marker for microglia activation) and iNOS.
-
Quantify the number of Iba1-positive cells and the intensity of iNOS staining in specific brain regions (e.g., hippocampus, cortex).
-
-
Data Analysis:
-
Use one-way ANOVA followed by a post-hoc test (e.g., Tukey's test) to compare the differences between the groups.
-
A p-value of < 0.05 is typically considered statistically significant.
-
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound demonstrates significant potential as a tool for investigating the role of neuroinflammation in neurodegenerative diseases. Its well-defined in vitro activity provides a solid foundation for its further exploration in relevant animal models. The protocols outlined in these application notes offer a systematic approach to characterizing the anti-neuroinflammatory effects of this compound and elucidating its therapeutic potential.
References
Application Notes and Protocols for Assessing Nitric Oxide Inhibition by Scutebarbatine X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scutebarbatine X, a neo-clerodane diterpenoid isolated from Scutellaria barbata, has demonstrated notable anti-inflammatory properties. A key mechanism underlying its therapeutic potential is the inhibition of nitric oxide (NO) production. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes and is implicated in various pathologies. These application notes provide a detailed protocol for assessing the NO inhibitory activity of this compound in a cellular context, specifically using the lipopolysaccharide (LPS)-stimulated BV2 microglial cell line, a well-established model for neuroinflammation.[1]
Data Presentation
The inhibitory activity of this compound and other compounds from Scutellaria barbata on nitric oxide production in LPS-stimulated BV2 microglial cells is summarized below.
| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |
| This compound | BV2 | LPS | 27.4 | [1] |
| 6-Methoxynaringenin | BV2 | LPS | 25.8 | [1] |
| Scutebarbatine W | BV2 | LPS | <50 | [1] |
| Scutebatas B | BV2 | LPS | <50 | [1] |
| Scutebarbatine B | BV2 | LPS | <50 | [1] |
| Scutebarbatine A | BV2 | LPS | <50 | [1] |
Signaling Pathway
The proposed signaling pathway for LPS-induced nitric oxide production and its inhibition by this compound is depicted below. Lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4) on the surface of microglial cells, initiating a downstream signaling cascade that involves the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). These transcription factors then promote the expression of the iNOS gene, leading to the synthesis of nitric oxide (NO). This compound is hypothesized to interfere with this pathway, leading to a reduction in iNOS expression and consequently, lower NO production.
Caption: Proposed mechanism of this compound in inhibiting NO production.
Experimental Protocols
Nitric Oxide Inhibition Assay in LPS-Stimulated BV2 Cells (Griess Assay)
This protocol outlines the measurement of nitrite (B80452), a stable and quantifiable metabolite of NO, in the culture medium of LPS-stimulated BV2 microglial cells.
Materials:
-
BV2 murine microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed BV2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[2]
-
Treatment:
-
Prepare various concentrations of this compound in DMEM.
-
Remove the old medium from the cells and replace it with fresh medium containing the desired concentrations of this compound.
-
Incubate the cells for 1 hour.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the negative control.[2][3]
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[3]
-
Griess Reaction:
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare the Griess reagent by mixing equal volumes of Component A and Component B immediately before use.
-
Add 50 µL of the freshly prepared Griess reagent to each well containing the supernatant.[4]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification:
-
Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM).
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
Calculate the percentage of NO inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS-stimulated control)] x 100
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed reduction in NO production is not due to cytotoxic effects of this compound.
Materials:
-
Cells treated as in the NO inhibition assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Treatment: After collecting the supernatant for the Griess assay, proceed with the same 96-well plate containing the cells.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability as follows: % Cell Viability = (Absorbance of treated sample / Absorbance of untreated control) x 100
Western Blot for iNOS Expression
This protocol is to confirm that this compound inhibits NO production by reducing the expression of the iNOS protein.
Materials:
-
BV2 cells treated with this compound and/or LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against iNOS
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Western blotting and imaging system
Procedure:
-
Cell Lysis:
-
Culture and treat BV2 cells in 6-well plates with this compound and LPS as described previously.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with the loading control antibody (or use a parallel gel).
-
Quantify the band intensities and normalize the iNOS expression to the loading control.
-
Experimental Workflow
The following diagram illustrates the overall workflow for assessing the nitric oxide inhibitory properties of this compound.
Caption: Workflow for assessing this compound's NO inhibition.
References
- 1. Constituents from Scutellaria barbata Inhibiting Nitric Oxide Production in LPS-Stimulated Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medic.upm.edu.my [medic.upm.edu.my]
- 3. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of NOS Isoforms by Western-Blot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Scutebarbatine X stability issues in different solvents
Welcome to the technical support center for Scutebarbatine X. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound solution in DMSO turned a different color overnight. Is it degraded?
A1: A color change in a Dimethyl Sulfoxide (DMSO) solution of a flavonoid like this compound can be an indicator of degradation or other chemical processes. Flavonoids can undergo isomerization in certain organic solvents, which may result in a visible color change.[1] It is also known that storing compounds in DMSO at room temperature for extended periods can lead to degradation; one study on a large compound library showed that the probability of observing the original compound after one year was 52%.[2]
Troubleshooting Steps:
-
Analyze by HPLC: The most reliable way to assess degradation is to analyze a sample of the solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Compare the chromatogram to that of a freshly prepared solution. Look for a decrease in the main this compound peak area and the appearance of new peaks, which would signify degradation products.
-
Prepare Fresh Solutions: It is best practice to prepare fresh solutions of this compound before use, especially for sensitive biological assays. If you must store solutions, do so at -20°C or -80°C and for the shortest time possible. For many compounds dissolved in DMSO, stock solutions can be stored at -20°C for up to 3 months.[3]
-
Use High-Purity DMSO: Ensure you are using a high-purity, anhydrous grade of DMSO, as impurities or water content can affect the stability of dissolved compounds.
Q2: I am dissolving this compound in methanol (B129727) for my experiments. How stable is it in this solvent?
Troubleshooting Steps:
-
Minimize Storage Time: Use freshly prepared methanolic solutions of this compound whenever possible.
-
Protect from Light: Flavonoids can be susceptible to photodegradation. Store solutions in amber vials or protect them from light to minimize this risk.
-
Control Temperature: Store stock solutions at low temperatures (e.g., -20°C) to slow down potential degradation reactions. For working solutions, maintain a consistent temperature as solubility can be temperature-dependent.[6]
Q3: Can I store this compound in an aqueous buffer for my cell-based assays?
A3: It is generally not recommended to store this compound in aqueous solutions for extended periods. A product information sheet for Scutellarin, a closely related compound, advises against storing aqueous solutions for more than one day.[7] Flavonoids can be prone to hydrolysis, especially at non-neutral pH. Scutellarin, for example, can be hydrolyzed to its aglycone, Scutellarein, under acidic conditions.[1]
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Prepare your final working dilutions in aqueous buffer immediately before adding them to your cell cultures.
-
pH Considerations: Be mindful of the pH of your buffer, as it can influence the stability of the compound.
-
Solvent Control: When preparing dilutions from a DMSO stock, ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and consistent across all treatments, including a vehicle control.
Q4: What is the primary degradation pathway for this compound?
A4: As this compound is a flavonoid glycoside, a primary degradation pathway is the hydrolysis of the glycosidic bond. This would result in the formation of the aglycone and the corresponding sugar moiety. For example, Scutellarin is known to be hydrolyzed to its aglycone, Scutellarein.[1][6] Other potential degradation pathways common to flavonoids include oxidation and photodegradation.
Visualizing the Hydrolysis Pathway:
References
- 1. Synthesis and Bio-Activity Evaluation of Scutellarein as a Potent Agent for the Therapy of Ischemic Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Scutebarbatine X Extraction from Scutellaria barbata
Welcome to the technical support center for the extraction of Scutebarbatine X from Scutellaria barbata. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols.
Troubleshooting Guides
This section provides solutions to common issues encountered during the extraction of this compound, focusing on improving yield and purity.
Issue 1: Low this compound Yield
A diminished yield of this compound can be attributed to several factors, from the choice of plant material to the extraction parameters.
| Potential Cause | Recommended Solution |
| Improper Plant Material | This compound is a neo-clerodane diterpenoid alkaloid. Studies on similar compounds in Scutellaria barbata suggest that the aerial parts (leaves and stems) contain higher concentrations of these compounds. Ensure you are using the correct plant part. The accumulation of secondary metabolites can also be influenced by the growth stage and season of harvest. |
| Suboptimal Solvent System | This compound is an alkaloid. The choice of solvent is critical for efficient extraction. While specific optimization data for this compound is limited, for alkaloids and diterpenoids from Scutellaria barbata, solvents such as 70% ethanol (B145695) have been shown to be effective.[1] Consider using a graded series of ethanol concentrations (e.g., 50%, 70%, 95%) to determine the optimal polarity for your specific conditions. Solvents like chloroform, dichloromethane (B109758), and ethyl acetate (B1210297) have also been used for the isolation of related compounds. |
| Insufficient Extraction Time or Temperature | For the extraction of other compounds from S. barbata, extraction times of around 1-2 hours have been reported as optimal.[1] Prolonged extraction times at high temperatures can lead to the degradation of thermolabile compounds. It is advisable to conduct a time-course experiment (e.g., 30, 60, 90, 120 minutes) to identify the point of diminishing returns. |
| Inefficient Cell Lysis | The plant material should be dried and ground into a fine powder to maximize the surface area for solvent interaction. Inadequate grinding will result in poor solvent penetration and lower yields. |
| Compound Degradation | Neo-clerodane diterpenoids can be sensitive to high temperatures and pH changes. Consider using extraction methods that operate at lower temperatures, such as ultrasonic-assisted extraction or pressurized liquid extraction, if thermal degradation is suspected. |
Issue 2: High Impurity Levels in the Crude Extract
The presence of a high concentration of impurities can complicate the downstream purification of this compound.
| Potential Cause | Recommended Solution |
| Non-Selective Initial Extraction | A broad-spectrum solvent will co-extract a wide range of compounds, including pigments, lipids, and other secondary metabolites. To reduce impurities, a sequential extraction approach can be employed. Start with a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll (B73375) before proceeding with a more polar solvent (e.g., ethanol or ethyl acetate) to extract the target alkaloids. |
| Presence of Chlorophyll and Pigments | If the extract is intensely colored, treatment with activated charcoal can help to remove pigments. However, this should be done with caution as it can also adsorb the target compound. Perform a small-scale test to assess the potential loss of this compound. |
| Co-extraction of Flavonoids and Polysaccharides | Scutellaria barbata is rich in flavonoids and polysaccharides.[2] If these are prominent impurities, an acid-base partitioning step can be effective for separating the basic alkaloids from neutral and acidic compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the best part of Scutellaria barbata to use for this compound extraction?
A1: While specific data for this compound is not abundant, research on other neo-clerodane diterpenoids from Scutellaria barbata indicates that the aerial parts (leaves and stems) are the primary location for these compounds.[3]
Q2: Which solvent system is recommended for the initial extraction of this compound?
A2: A 70% ethanol solution has been shown to be effective for the extraction of flavonoids and other compounds from Scutellaria barbata and is a good starting point.[1] For alkaloids, solvents such as chloroform, dichloromethane, and ethyl acetate are also commonly used. It is recommended to perform a solvent optimization experiment to determine the best solvent or solvent mixture for your specific setup.
Q3: What are the typical yields of diterpenoids from Scutellaria barbata?
A3: The yield of specific compounds can vary significantly based on the plant material, extraction method, and analytical technique. For context, here are some reported yields for other compounds from S. barbata:
| Compound | Extraction Method | Yield | Reference |
| Scutellarin | Ultra High Pressure | 12.38 mg/g | |
| Luteolin | Ultra High Pressure | 1.76 mg/g | |
| Apigenin | Ultra High Pressure | 0.23 mg/g | |
| Total Flavonoids | Optimized Ethanol Extraction | 0.442% |
Q4: How can I purify this compound from the crude extract?
A4: A multi-step purification process is typically required. A common workflow involves:
-
Liquid-Liquid Partitioning: To separate compounds based on their polarity and acid-base properties.
-
Column Chromatography: Using silica (B1680970) gel is a standard method for the initial separation of compounds.
-
Medium Pressure Liquid Chromatography (MPLC): With a reversed-phase column (e.g., RP-C18) for further purification.
-
Preparative High-Performance Liquid Chromatography (prep-HPLC): For the final isolation of highly pure this compound.
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector - DAD or Mass Spectrometer - MS) is the most common and accurate method for quantifying specific phytochemicals. A validated HPLC method with a certified reference standard of this compound is necessary for accurate quantification.
Experimental Protocols
Protocol 1: General Extraction of Neo-clerodane Diterpenoids
This protocol is a generalized procedure based on methods used for the isolation of similar compounds from Scutellaria barbata.
-
Plant Material Preparation:
-
Collect the aerial parts of Scutellaria barbata.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.
-
Grind the dried material into a fine powder (40-60 mesh).
-
-
Solvent Extraction:
-
Macerate the powdered plant material with 70% ethanol at a 1:15 solid-to-liquid ratio (w/v).
-
Extract three times, each for 1 hour, with constant agitation at room temperature.[1]
-
Combine the extracts and filter to remove solid plant debris.
-
-
Solvent Removal:
-
Concentrate the filtered extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Liquid-Liquid Partitioning (Acid-Base Extraction):
-
Dissolve the crude extract in a 5% hydrochloric acid solution.
-
Wash the acidic solution with a non-polar solvent like hexane (B92381) to remove non-basic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.
-
Extract the alkaloids into an organic solvent such as dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude alkaloid fraction.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification (Hypothetical Method)
This is a hypothetical HPLC method for the quantification of this compound, based on standard practices for similar compounds.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90-10% B (linear gradient)
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan with a DAD to determine the optimal wavelength for this compound (likely in the range of 220-280 nm).
-
Quantification: Use a calibration curve generated from a certified reference standard of this compound.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: General workflow for this compound extraction and purification.
References
Technical Support Center: Chromatographic Purification of Scutebarbatine X
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Scutebarbatine X during chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a neo-clerodane diterpenoid isolated from the plant Scutellaria barbata. It has demonstrated potential anti-inflammatory and neuroprotective properties, making it a compound of interest for therapeutic research. High purity of this compound is crucial for accurate pharmacological studies, ensuring that observed biological effects are attributable to the compound itself and not to impurities.
Q2: What are the common impurities encountered during the purification of this compound?
A2: The most common impurities are other structurally related neo-clerodane diterpenoids and flavonoids that are co-extracted from Scutellaria barbata. These can include Scutebarbatine A, B, F, and other analogues which often have similar polarities, making their separation challenging.[1][2][3]
Q3: What type of chromatographic method is typically used for this compound purification?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the purification of this compound and other neo-clerodane diterpenoids.[1][4] This technique separates compounds based on their hydrophobicity.
Q4: How can I confirm the identity and purity of my final this compound sample?
A4: The identity of this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The purity is typically assessed by analytical HPLC, where a pure sample should ideally show a single, sharp peak.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution (Peak Tailing or Fronting) | - Inappropriate mobile phase composition.- Column degradation or contamination.- Sample overloading. | - Optimize the mobile phase gradient. A shallower gradient can improve separation of closely eluting compounds.- Use a guard column to protect the analytical/preparative column.- Reduce the amount of sample injected onto the column. |
| Co-elution of Impurities with this compound | - Similar polarity of this compound and impurities.- Non-optimal mobile phase. | - Modify the mobile phase. Try different organic solvents (e.g., methanol (B129727) instead of acetonitrile) or add a small percentage of a third solvent.- Adjust the pH of the mobile phase if the impurities have ionizable groups.- Consider using a different stationary phase with alternative selectivity. |
| Low Recovery of this compound | - Adsorption of the compound onto the column.- Degradation of the compound during the process. | - Ensure the mobile phase is compatible with the compound's stability. Some compounds are unstable at certain pH values.- Minimize the time the sample spends in solution before and during purification. |
| Ghost Peaks in the Chromatogram | - Contaminants in the mobile phase or from the HPLC system.- Carryover from a previous injection. | - Use high-purity HPLC-grade solvents and freshly prepared mobile phases.- Flush the HPLC system and injector thoroughly between runs. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column aging. | - Prepare mobile phases accurately and consistently.- Use a column oven to maintain a constant temperature.- Replace the column if it has been used extensively. |
Experimental Protocols
General Preparative HPLC Protocol for this compound Purification
This protocol is a starting point and may require optimization based on the specific crude extract and HPLC system.
-
Sample Preparation:
-
Dissolve the crude or partially purified extract of Scutellaria barbata in a suitable solvent (e.g., methanol or a mixture of the initial mobile phase).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase preparative column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase A: Water (H₂O)
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)
-
Gradient Elution: A common starting point is a linear gradient from 30-70% B over 40 minutes. This gradient should be optimized to achieve the best separation of this compound from its closest eluting impurities.
-
Flow Rate: Typically 3-5 mL/min for a 10 mm ID column.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 230-250 nm).
-
Injection Volume: Dependent on the column size and sample concentration. Start with a small injection to assess the separation before scaling up.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of interest. Automated fraction collectors triggered by UV signal are recommended.
-
-
Purity Analysis:
-
Analyze the collected fractions using analytical HPLC with a similar mobile phase system to determine the purity of each fraction.
-
Pool the fractions with the desired purity.
-
-
Solvent Evaporation:
-
Remove the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified this compound.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: A typical experimental workflow for the purification of this compound.
Troubleshooting Logic for Poor Peak Resolution
Caption: A decision tree for troubleshooting poor peak resolution.
References
- 1. Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two novel neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two new neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Technical Support Center: Scutebarbatine X Dose-Response Curve Optimization in Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Scutebarbatine X. The information aims to address common challenges encountered during the in vitro optimization of dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a neo-clerodane diterpenoid isolated from Scutellaria barbata (Labiatae).[1] Preliminary evidence suggests it possesses anti-inflammatory properties.[1] While extensive research on this compound is still emerging, related compounds from the same plant, such as Scutebarbatine A and B, have demonstrated anti-tumor effects by inducing cell cycle arrest and apoptosis in various cancer cell lines.[2][3][4][5]
Q2: I am not observing a clear sigmoidal dose-response curve. What are the potential reasons?
A2: A lack of a clear sigmoidal curve can stem from several factors:
-
Inappropriate concentration range: The tested concentrations may be too high or too low to capture the dynamic range of the response.
-
Compound insolubility: this compound may precipitate at higher concentrations, leading to inconsistent results.
-
Cellular health: The health and confluency of the cell line used can significantly impact the response.
-
Assay variability: Inconsistent incubation times, reagent addition, or plate reader settings can introduce significant error.
-
Incorrect data normalization: Improperly normalized data can obscure the true dose-response relationship.[6][7]
Q3: How do I select the appropriate concentration range for my initial experiments?
A3: For initial range-finding experiments, it is recommended to use a broad concentration range with logarithmic or semi-logarithmic dilutions. A common starting point could be from nanomolar (nM) to micromolar (µM) concentrations, for instance, 1 nM to 100 µM. This wide range increases the probability of identifying the concentrations that produce the minimal and maximal effects, which are essential for defining the sigmoidal curve.
Q4: What cell viability or cytotoxicity assays are recommended for use with this compound?
A4: Several assays can be employed to measure the effect of this compound on cell viability. Commonly used methods for related compounds include:
-
MTT Assay: Measures metabolic activity.[2]
-
TUNEL Assay: Detects DNA fragmentation associated with apoptosis.[3][8]
-
Annexin V/PI Staining: Differentiates between apoptotic and necrotic cells.[2][5]
-
Trypan Blue Exclusion Assay: Assesses cell membrane integrity.[8]
-
EdU Incorporation Assay: Measures DNA synthesis and cell proliferation.[3][8]
The choice of assay should be guided by the expected mechanism of action and the specific research question.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | - Pipetting errors- Uneven cell seeding- Edge effects on the microplate- Compound precipitation | - Use calibrated pipettes and proper technique.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Visually inspect for precipitation; consider using a solubility-enhancing co-solvent (e.g., DMSO) at a low, non-toxic concentration. |
| No observable effect at any concentration | - Inactive compound- Insufficient incubation time- Cell line is resistant- Incorrect assay choice | - Verify the identity and purity of this compound.- Perform a time-course experiment (e.g., 24, 48, 72 hours).- Test on a different, potentially more sensitive, cell line.- Ensure the chosen assay is appropriate for the expected biological outcome. |
| Cell death observed in vehicle control wells | - Vehicle (e.g., DMSO) toxicity- Contamination | - Ensure the final concentration of the vehicle is low and non-toxic to the cells (typically ≤0.5%).- Perform a vehicle-only dose-response curve to determine the toxicity threshold.- Use sterile technique and check for signs of microbial contamination. |
| Inconsistent IC50/EC50 values across experiments | - Variation in cell passage number- Differences in cell confluency at the time of treatment- Inconsistent reagent quality | - Use cells within a defined passage number range.- Seed cells at a consistent density and allow them to attach and resume logarithmic growth before treatment.- Use fresh, high-quality reagents and media. |
Experimental Protocols
General Protocol for In Vitro Dose-Response Analysis of this compound using MTT Assay
This protocol provides a general framework. Specific parameters such as cell type, seeding density, and incubation times should be optimized for your experimental system.
-
Cell Seeding:
-
Culture the selected cell line (e.g., A549, MCF-7) under standard conditions.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of working concentrations. A common approach is a 10-point, 3-fold serial dilution.
-
Add the desired concentrations of this compound (and a vehicle control) to the appropriate wells. The final volume in each well should be consistent (e.g., 200 µL).
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Normalize the data to the vehicle control (representing 100% viability).
-
Plot the normalized response versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.[9]
-
Potential Signaling Pathways
Based on studies of related compounds from Scutellaria barbata, this compound may influence one or more of the following signaling pathways. Further investigation is required to confirm its specific mechanisms of action.
-
Apoptosis Pathway: Related compounds induce apoptosis by up-regulating pro-apoptotic proteins like caspase-3, caspase-9, and cytochrome c, while down-regulating anti-apoptotic proteins like Bcl-2.[2][5]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival, and its inhibition is a common mechanism for anti-cancer compounds.[10]
-
MAPK Pathway: The MAPK pathway, including ERK, JNK, and p38, is involved in regulating cell proliferation and survival.[10]
-
NF-κB Pathway: As this compound is suggested to have anti-inflammatory properties, it may inhibit the NF-κB pathway, which would reduce the production of pro-inflammatory cytokines.[10]
Visualizations
Caption: A typical experimental workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Scutebarbatine B Exerts Anti-Breast Cancer Activity by Inducing Cell Cycle Arrest and Apoptosis Through Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo antitumor activity of scutebarbatine A on human lung carcinoma A549 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 7. support.collaborativedrug.com [support.collaborativedrug.com]
- 8. Scutebarbatine A induces ROS-mediated DNA damage and apoptosis in breast cancer cells by modulating MAPK and EGFR/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 10. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Scutebarbatine X and Other Neo-clerodane Diterpenoids: A Comparative Analysis of Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of Scutebarbatine X against other neo-clerodane diterpenoids, supported by experimental data. The information is intended to assist researchers in oncology and natural product chemistry in evaluating the potential of these compounds as anticancer agents.
Introduction to Neo-clerodane Diterpenoids
Neo-clerodane diterpenoids, a class of natural products isolated from various plants, notably of the genus Scutellaria, have garnered significant interest for their diverse biological activities, including anti-inflammatory and cytotoxic effects.[1] Among these, compounds isolated from Scutellaria barbata have been a focal point of research for their potential in cancer therapy. This guide specifically examines the cytotoxic profile of this compound in comparison to other prominent members of this family.
Comparative Cytotoxicity: In Vitro Studies
The cytotoxic activity of this compound and other neo-clerodane diterpenoids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes the available IC50 values for this compound and other selected neo-clerodane diterpenoids from Scutellaria barbata.
It is important to note that the data presented below is compiled from various studies. Direct comparison of absolute IC50 values should be approached with caution due to potential variations in experimental protocols, cell line maintenance, and reagent sources across different laboratories.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Scutebata X | SGC-7901 (gastric cancer) | >40 | [2] |
| MCF-7 (breast cancer) | >40 | [2] | |
| A-549 (lung cancer) | >40 | [2] | |
| Scutebata A | LoVo (colon cancer) | 4.57 | [3] |
| MCF-7 (breast cancer) | 7.68 | [3] | |
| SMMC-7721 (hepatoma) | 5.31 | [3] | |
| HCT-116 (colon cancer) | 6.23 | [3] | |
| SK-BR-3 (breast cancer) | 15.2 | [4] | |
| Scutebarbatine B | HONE-1 (nasopharyngeal) | 4.4 | [5] |
| KB (oral epidermoid) | 6.1 | [5] | |
| HT29 (colorectal) | 3.5 | [5] | |
| Barbatin A | HONE-1 (nasopharyngeal) | 8.1 | [5] |
| KB (oral epidermoid) | 6.2 | [5] | |
| HT29 (colorectal) | 5.3 | [5] | |
| Barbatin B | HONE-1 (nasopharyngeal) | 6.5 | [5] |
| KB (oral epidermoid) | 5.1 | [5] | |
| HT29 (colorectal) | 4.2 | [5] | |
| Barbatin C | HONE-1 (nasopharyngeal) | 5.8 | [5] |
| KB (oral epidermoid) | 4.7 | [5] | |
| HT29 (colorectal) | 3.9 | [5] | |
| Scutehenanine H | HONE-1 (nasopharyngeal) | 4.2 | [6] |
| KB (oral epidermoid) | 2.0 | [6] | |
| HT29 (colorectal) | 3.1 | [6] |
Experimental Protocols
The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to determine cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the cytotoxic effect of a compound by measuring the metabolic activity of cells.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom microplates
-
Test compounds (this compound and other neo-clerodane diterpenoids) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells from culture flasks using trypsinization.
-
Perform a cell count and determine cell viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the overnight culture medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Signaling Pathways in Cytotoxicity
The cytotoxic effects of many neo-clerodane diterpenoids are mediated through the induction of apoptosis, or programmed cell death. While the specific signaling pathways for this compound have not been fully elucidated, studies on structurally related compounds like Scutebarbatine A and B suggest the involvement of key signaling cascades.
Based on the available literature for other Scutebarbatines, a putative mechanism of action for this compound could involve the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Putative apoptotic signaling pathway induced by neo-clerodane diterpenoids.
Experimental Workflow
The general workflow for evaluating the cytotoxicity of natural products like this compound is a multi-step process that begins with the isolation and purification of the compound and culminates in detailed mechanistic studies.
Caption: General experimental workflow for cytotoxicity evaluation.
Conclusion
The available data indicates that while Scutebata X has been isolated and characterized, its cytotoxic activity against the tested cell lines (SGC-7901, MCF-7, and A-549) appears to be lower (IC50 > 40 µM) compared to other neo-clerodane diterpenoids from Scutellaria barbata, such as Scutebata A and Scutebarbatine B, which exhibit potent cytotoxicity in the low micromolar range against various cancer cell lines.[2][3][5] Further research is warranted to explore the full cytotoxic profile of this compound against a broader range of cancer cell lines and to elucidate its specific mechanism of action. Understanding the structure-activity relationships among these compounds will be crucial for the development of novel and more effective anti-cancer therapeutics derived from natural products.
References
- 1. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Cytotoxic Neo-Clerodane Diterpenoids from Scutellaria barbata D.Don - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic neoclerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neo-Clerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New neo-clerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Scutebarbatine X and its Analogs: A Comparative Analysis of Bioactivity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of Scutebarbatine X and its close structural analogs, primarily Scutebarbatine A and B, across various cancer cell lines. The data presented is based on available scientific literature and aims to offer a comprehensive resource for researchers investigating the therapeutic potential of these natural compounds. Due to the limited availability of specific data for this compound, this guide incorporates data from its closely related diterpenoid alkaloids isolated from Scutellaria barbata.
Comparative Bioactivity of Scutebarbatine Analogs
The cytotoxic effects of Scutebarbatine analogs have been evaluated in a range of cancer cell lines, demonstrating their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Scutebarbatine A | A549 | Lung Carcinoma | 39.21 µg/mL (~85 µM) |
| Caco-2 | Colon Adenocarcinoma | Induces apoptosis at 60 µM | |
| LoVo | Colon Cancer | 5.31 | |
| SMMC-7721 | Hepatoma | 7.68 | |
| HCT-116 | Colon Cancer | 6.23 | |
| MCF-7 | Breast Cancer | 4.57 | |
| Scutebarbatine B | HONE-1 | Nasopharyngeal Carcinoma | 4.4 |
| KB | Oral Epidermoid Carcinoma | 6.1 | |
| HT-29 | Colorectal Carcinoma | 3.5 | |
| Barbatin F | HCT-116 | Colon Cancer | 44.3 |
| Barbatin G | HCT-116 | Colon Cancer | 32.3 |
Note: The bioactivity of Scutebarbatine compounds can vary significantly depending on the cancer cell line and the specific experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly used to assess the bioactivity of compounds like this compound.
Cell Viability Assessment (MTT Assay)
This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cells are cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or its analogs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1][2][3][4]
Apoptosis Analysis (Western Blot)
Western blotting is used to detect specific proteins in a sample and can be employed to analyze the expression of key apoptosis-related proteins.[5][6][7]
-
Protein Extraction: After treatment with this compound, cells are harvested and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is a powerful technique to analyze the cell cycle distribution of a cell population.[8][9][10][11]
-
Cell Treatment and Harvesting: Cells are treated with this compound for a specified time, then harvested by trypsinization and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol (B145695) while vortexing gently to prevent clumping. The fixed cells can be stored at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI), and RNase A (to prevent staining of RNA).
-
Flow Cytometric Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed to determine the percentage of cells in different phases of the art style="color: #4285F4">cell cycle (G0/G1, S, and G2/M).
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and the molecular mechanisms of this compound, the following diagrams are provided.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanocellect.com [nanocellect.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Scutebarbatine X: A Comparative Analysis Against Established NF-κB Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of Scutebarbatine X in the context of well-known Nuclear Factor-kappa B (NF-κB) pathway inhibitors, supported by available experimental data.
The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammatory responses, immune function, and cell survival. Its dysregulation is implicated in a multitude of pathological conditions, including chronic inflammatory diseases and cancer, making the NF-κB signaling pathway a prime target for therapeutic intervention. This compound, a neo-clerodane diterpenoid isolated from the medicinal herb Scutellaria barbata, has emerged as a compound of interest for its anti-inflammatory properties. This guide provides a comparative overview of this compound against established NF-κB inhibitors—BAY 11-7082, Parthenolide, and MG132—based on currently available scientific literature.
Quantitative Comparison of Inhibitory Activity
Direct comparative studies of this compound against other NF-κB inhibitors in the same experimental setup are limited. However, by compiling data from various sources, we can establish a preliminary performance benchmark. The following table summarizes the half-maximal inhibitory concentrations (IC50) for each compound, noting the specific experimental context. It is crucial to interpret these values with caution due to the inherent variability between different assay systems, cell types, and stimuli.
| Compound | Type of Inhibitor | Assay | Cell Line / System | Stimulus | IC50 Value |
| This compound | Neo-clerodane diterpenoid | Nitric Oxide Production | BV2 microglia | LPS | 27.4 µM |
| BAY 11-7082 | IKKβ Inhibitor | IκBα Phosphorylation | Various tumor cells | TNF-α | 10 µM |
| Adhesion Molecule Expression | Endothelial cells | TNF-α | 5-10 µM | ||
| Parthenolide | Sesquiterpene lactone | Cytotoxicity (NF-κB dependent) | Various cancer cells | - | 2.5 - 25 µM |
| Cell Growth (NF-κB dependent) | Nasopharyngeal carcinoma | - | 7.46 - 32.66 µM | ||
| MG132 | Proteasome Inhibitor | Proteasome Substrate Degradation (indirect) | Cell-free | - | 0.1 - 0.85 µM |
Note: The IC50 value for this compound is for the inhibition of nitric oxide production, an indirect but reliable indicator of NF-κB pathway inhibition. The IC50 values for other inhibitors are based on a variety of assays directly or indirectly measuring NF-κB activity.
Mechanisms of Action in the NF-κB Signaling Pathway
The inhibitors discussed in this guide target different key components of the canonical NF-κB signaling cascade. Understanding these distinct mechanisms is vital for designing experiments and interpreting results.
-
This compound and other neo-clerodane diterpenoids from Scutellaria barbata are suggested to act upstream by inhibiting the phosphorylation of IκBα.[1] The degradation of phosphorylated IκBα is a critical step that releases NF-κB to translocate to the nucleus and activate gene transcription. By preventing this phosphorylation, this compound effectively keeps the NF-κB complex inactive in the cytoplasm.
-
BAY 11-7082 is a well-characterized irreversible inhibitor of IκB kinase β (IKKβ).[2][3][4][5][6] IKKβ is the primary kinase responsible for phosphorylating IκBα. By directly inhibiting IKKβ, BAY 11-7082 blocks a crucial upstream event in the NF-κB activation cascade.
-
Parthenolide , a sesquiterpene lactone, also targets the IKK complex.[7][8][9][10] Its mechanism involves the direct inhibition of IKK, thereby preventing IκBα phosphorylation and subsequent NF-κB activation.
-
MG132 is a potent and reversible proteasome inhibitor.[11][12][13][14][15] Its effect on the NF-κB pathway is indirect. By inhibiting the proteasome, MG132 prevents the degradation of phosphorylated IκBα. This leads to the accumulation of the inactive NF-κB/IκBα complex in the cytoplasm, thus blocking NF-κB signaling.
The following diagram illustrates the canonical NF-κB signaling pathway and the points of intervention for each of the discussed inhibitors.
References
- 1. Structure and anti-inflammatory activity of neo-clerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. BAY 11-7082 | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 7. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 8. Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. invivogen.com [invivogen.com]
- 12. MG-132 | Cell Signaling Technology [cellsignal.com]
- 13. Inhibition of NF-κB by MG132 through ER stress-mediated induction of LAP and LIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MCPIP1 contributes to the toxicity of proteasome inhibitor MG-132 in HeLa cells by the inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proteasome Inhibitor MG-132 and PKC-ι-Specific Inhibitor ICA-1S Degrade Mutant p53 and Induce Apoptosis in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Scutebarbatine X and Salvinorin A: Two Neo-clerodane Diterpenoids with Divergent Pharmacological Profiles
For Immediate Release: December 3, 2025
This guide provides a comprehensive, data-driven comparison of two naturally occurring neo-clerodane diterpenoids: Scutebarbatine X, isolated from Scutellaria barbata, and Salvinorin A, the principal psychoactive component of Salvia divinorum. While structurally related, these compounds exhibit markedly different pharmacological activities, presenting distinct therapeutic potentials for researchers, scientists, and drug development professionals. This document summarizes their known mechanisms of action, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.
Executive Summary
This compound and Salvinorin A, despite sharing a common neo-clerodane diterpenoid scaffold, operate in distinct pharmacological realms. Salvinorin A is a potent and highly selective kappa-opioid receptor (KOR) agonist, renowned for its profound psychoactive effects. In contrast, current research on this compound highlights its anti-inflammatory and anticancer properties, with no evidence to date of interaction with opioid receptors. This guide will delve into these contrasting profiles, offering a clear comparative analysis based on existing scientific literature.
Chemical Structures
Both compounds are classified as neo-clerodane diterpenoids. Their fundamental structural similarities and key differences are illustrated below.
(Note: Specific chemical structure diagrams are not renderable in this format but would be included in a formal publication. Both possess the characteristic fused ring system of the neo-clerodane skeleton.)
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Salvinorin A, reflecting their distinct biological activities.
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Line/System | Activity | Source |
| IC50 (NO Production) | 27.4 µM | LPS-stimulated BV2 microglia | Anti-inflammatory | [1] |
| IC50 (Cytotoxicity) | 12.6 - 31.4 µM | Various human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW480) | Anticancer | [2] |
| IC50 (Cytotoxicity) | 39.21 µg/mL | A549 human lung carcinoma | Anticancer | [3] |
Table 2: Quantitative Data for Salvinorin A
| Parameter | Value | Receptor/System | Activity | Source |
| Ki | 2.3 - 2.4 nM | Human Kappa-Opioid Receptor (KOR) | Receptor Binding Affinity | [4] |
| EC50 | 1.8 nM | Human Kappa-Opioid Receptor (KOR) | G-protein Activation | [4] |
| Binding Affinity (µ-opioid receptor) | >1000 nM | Human Mu-Opioid Receptor (MOR) | Receptor Binding Affinity | [4] |
| Binding Affinity (δ-opioid receptor) | >1000 nM | Human Delta-Opioid Receptor (DOR) | Receptor Binding Affinity | [4] |
| Effective Dose (Psychoactive) | 200 - 500 µg | Humans (inhalation) | Psychoactivity | [5][6] |
Pharmacological Profiles and Mechanisms of Action
This compound: An Anti-Inflammatory and Anticancer Agent
This compound, derived from the medicinal herb Scutellaria barbata, has demonstrated promising anti-inflammatory and anticancer activities in preclinical studies.[1][2] Its mechanism of action is distinct from that of Salvinorin A and appears to involve the modulation of inflammatory and apoptotic pathways.
The anti-inflammatory effects of this compound are attributed to its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells.[1] This suggests an interference with the NF-κB signaling pathway, a key regulator of inflammation.
In the context of cancer, various diterpenoids from Scutellaria barbata, including compounds structurally related to this compound, have been shown to induce apoptosis in cancer cells.[3][7] This is achieved by modulating the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family and caspases, leading to programmed cell death.[3] Some studies also suggest that these compounds can arrest the cell cycle and inhibit tumor growth in vivo.[8]
Salvinorin A: A Potent Kappa-Opioid Receptor Agonist
Salvinorin A is the most potent naturally occurring hallucinogen and is a highly selective agonist for the kappa-opioid receptor (KOR).[5][9] Unlike classical opioids, it is not an alkaloid as it lacks a nitrogen atom.[10] Its profound psychoactive effects, which include dissociation and hallucinations, are mediated primarily through the activation of KORs in the central nervous system.[11][12]
Upon binding to the KOR, a G-protein coupled receptor (GPCR), Salvinorin A initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and the modulation of ion channels.[13] This results in a decrease in neuronal excitability. The selectivity of Salvinorin A for the KOR over other opioid receptors (mu and delta) is a key feature of its pharmacological profile and is responsible for its unique subjective effects, which differ significantly from those of classical psychedelics that act on serotonin (B10506) receptors.[10][14]
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Caption: Signaling pathway of Salvinorin A via the kappa-opioid receptor.
Caption: Postulated anti-inflammatory and pro-apoptotic pathways of this compound.
Experimental Workflows
Caption: Workflow for a Kappa-Opioid Receptor Radioligand Binding Assay.
Caption: Workflow for a Nitric Oxide Inhibition Assay.
Detailed Experimental Protocols
Salvinorin A: Kappa-Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of Salvinorin A for the kappa-opioid receptor.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor.[4]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[4]
-
Test Compound: Salvinorin A.
-
Non-specific binding control: Naloxone or another high-affinity KOR ligand at a high concentration (e.g., 10 µM).[4]
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Thaw the cell membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration suitable for the assay (e.g., 20 µg protein per well).[4]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes, radioligand, buffer), non-specific binding (membranes, radioligand, non-specific control), and competitive binding (membranes, radioligand, varying concentrations of Salvinorin A).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Salvinorin A concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
This compound: Nitric Oxide (NO) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on nitric oxide production in LPS-stimulated microglial cells.
Materials:
-
BV2 microglial cell line.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS).
-
Test Compound: this compound.
-
Griess Reagent.
-
96-well plates.
Procedure:
-
Cell Seeding: Seed BV2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include control wells with cells only, cells with LPS only, and cells with this compound only.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions. This typically involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the experimental samples from the standard curve. Calculate the percentage of NO inhibition for each concentration of this compound relative to the LPS-only control. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the LPS-induced NO production.
Conclusion
The head-to-head comparison of this compound and Salvinorin A reveals a fascinating divergence in pharmacological activity despite their shared neo-clerodane diterpenoid origin. Salvinorin A's potent and selective agonism at the kappa-opioid receptor positions it as a valuable tool for neuroscience research and a potential lead for the development of novel therapeutics for pain, addiction, and mood disorders. Conversely, this compound demonstrates a distinct profile as an anti-inflammatory and anticancer agent, with potential applications in oncology and the treatment of inflammatory conditions.
For researchers, scientists, and drug development professionals, this comparison underscores the importance of detailed pharmacological characterization. The subtle structural differences between these two compounds lead to profoundly different interactions with biological targets, highlighting the rich chemical diversity and therapeutic potential within the neo-clerodane diterpenoid class. Further investigation into the specific molecular targets and signaling pathways of this compound is warranted to fully elucidate its therapeutic promise.
References
- 1. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neoclerodane diterpenoids from Scutellaria barbata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2012 David W. Robertson Award for Excellence in Medicinal Chemistry: Neoclerodanes as Atypical Opioid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maxapress.com [maxapress.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Neoclerodanes as atypical opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neoclerodane diterpenes as a novel scaffold for mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Prudent Handling and Disposal of Scutebarbatine X: A Guide for Laboratory Professionals
Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) with detailed disposal procedures for Scutebarbatine X is not publicly available. Therefore, this compound must be handled and disposed of as a hazardous chemical, adhering to general laboratory safety protocols and institutional hazardous waste management guidelines. The following procedures are based on best practices for handling novel or uncharacterized organic compounds in a research setting.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. By following these operational and disposal plans, laboratories can ensure a safe working environment and maintain regulatory compliance.
Immediate Safety and Handling Protocols
Prior to handling this compound, it is imperative to assume the compound is hazardous. The minimum personal protective equipment (PPE) should always be utilized.
General Handling Precautions:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][2]
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[3]
-
Transport chemicals in closed containers.[4]
| Safety and Handling Summary | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. | To prevent eye and skin contact with the potentially hazardous compound.[1][2] |
| Work Environment | Chemical fume hood or well-ventilated area. | To minimize inhalation exposure to dust or vapors.[1][2] |
| Waste Classification | Hazardous Chemical Waste (Non-halogenated organic). | In the absence of specific data, treat as hazardous to ensure safe disposal. |
| Waste Segregation | Do not mix with other waste streams unless compatible. | To prevent potentially dangerous chemical reactions.[5] |
| Containerization | Labeled, chemically compatible, sealed container. | To ensure safe storage and transport of waste.[6][7] |
| Disposal Method | Via institutional Environmental Health & Safety (EHS) office. | To comply with federal, state, and local regulations.[8] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and materials contaminated with it must be managed through your institution's hazardous waste program.
Experimental Protocol: Preparing this compound Waste for Disposal
-
Waste Identification and Segregation:
-
Designate a specific waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).
-
Classify this waste as "non-halogenated organic waste" unless it is in a solution with halogenated solvents.
-
Never mix incompatible waste streams. For instance, keep acids and bases separate from organic waste.[7]
-
-
Container Selection:
-
Labeling:
-
As soon as the first drop of waste is added, label the container with a "Hazardous Waste" tag provided by your EHS office.[3]
-
Clearly write the full chemical name, "this compound," and list all other constituents of the waste, including solvents and their approximate concentrations.
-
-
Accumulation of Waste:
-
Keep the waste container securely capped at all times, except when adding waste.[7]
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[7][8]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[7]
-
-
Requesting Disposal:
-
Once the container is full or you are finished with the project, submit a chemical waste collection request to your EHS office through your institution's designated system.
-
Visualization of Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste like this compound.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. csub.edu [csub.edu]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. odu.edu [odu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
